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  • Product: 2-Benzyloxy-6-methylaniline
  • CAS: 883107-58-2

Core Science & Biosynthesis

Foundational

2-Benzyloxy-6-methylaniline: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications

Executive Summary 2-Benzyloxy-6-methylaniline is a highly specialized, sterically encumbered primary aniline derivative utilized extensively as a building block in advanced organic synthesis and medicinal chemistry[1]. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Benzyloxy-6-methylaniline is a highly specialized, sterically encumbered primary aniline derivative utilized extensively as a building block in advanced organic synthesis and medicinal chemistry[1]. Featuring an ortho-methyl group and an ortho-benzyloxy ether, this molecule provides a unique steric and electronic profile that is highly valued in the development of complex small-molecule therapeutics, particularly kinase inhibitors and selective receptor modulators. This guide details its physicochemical properties, structural causality, and field-proven experimental protocols for its integration into drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Accurate physicochemical profiling is critical for anticipating the pharmacokinetic behavior of downstream drug candidates. 2-Benzyloxy-6-methylaniline is commercially available both as a [2] and as a [1]. The hydrochloride salt is often preferred for long-term storage due to its enhanced oxidative stability[1].

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
IUPAC Name 2-(Benzyloxy)-6-methylaniline
CAS Registry Number 883107-58-2 (Free Base)[2] / 2287271-83-2 (HCl Salt)[1]
Molecular Formula C14H15NO[2]
Molecular Weight 213.28 g/mol [2]
SMILES String CC1=CC=CC(OCC2=CC=CC=C2)=C1N
InChIKey RXZGJDHFSKTGHK-UHFFFAOYSA-N
Physical State Solid / Crystalline Powder[3]
Topological Polar Surface Area (TPSA) ~35.25 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 3

Structural Significance & Mechanistic Reactivity

The utility of 2-Benzyloxy-6-methylaniline stems directly from its di-ortho-substituted architecture.

  • Steric Shielding & Conformational Locking: The methyl (-CH3) and benzyloxy (-OBn) groups flank the primary amine, creating significant steric hindrance. This restricts the rotation of the N-C(aryl) bond in subsequent amide or secondary amine derivatives, locking the molecule into specific conformational states favorable for target binding (e.g., fitting into tight kinase hinge-binding pockets).

  • Orthogonal Deprotection: The benzyloxy group serves a dual purpose. It acts as a bulky lipophilic substituent during initial screening, and it can be selectively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H2) to reveal a biologically active phenol, enabling late-stage diversification without affecting the aniline-derived linkages.

ReactivityMap Core 2-Benzyloxy-6-methylaniline (Core Scaffold) Amine Primary Amine (-NH2) Nucleophilic Center Core->Amine Functionalization Ether Benzyloxy Group (-OBn) Steric Shield / Protecting Group Core->Ether Cleavage/Modification Methyl Methyl Group (-CH3) Ortho-Steric Hindrance Core->Methyl Steric Effect Amidation Amide Coupling (Peptidomimetics) Amine->Amidation Buchwald Buchwald-Hartwig Cross-Coupling Amine->Buchwald Deprotection Pd/C Hydrogenolysis (Yields Phenol) Ether->Deprotection Conformation Restricts N-C Bond Rotation Methyl->Conformation

Reactivity map detailing the functional group causality of 2-Benzyloxy-6-methylaniline.

Experimental Protocols: Buchwald-Hartwig Amination

Due to the di-ortho substitution, standard nucleophilic aromatic substitution (SNAr) or basic amidation protocols often suffer from low yields. Transition-metal catalysis is required. The following protocol outlines a self-validating Buchwald-Hartwig cross-coupling utilizing this sterically hindered amine.

Causality of Experimental Choices:

  • Ligand Selection: XPhos is selected over simpler phosphines (like dppf or BINAP) because its bulky, electron-rich biaryl structure is specifically designed to facilitate the reductive elimination step in sterically congested C-N bond formations.

  • Base Selection: Cesium carbonate (Cs2CO3) is used instead of sodium tert-butoxide to tolerate a wider range of functional groups and minimize base-catalyzed side reactions.

Step-by-Step Methodology:

  • Preparation & Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 2-Benzyloxy-6-methylaniline (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 equiv).

  • Self-Validating Internal Standard: Add 0.1 equiv of biphenyl as an internal standard. This allows for precise quantitative monitoring of the reaction progress via LC-MS, ensuring the protocol is self-validating by distinguishing between catalyst deactivation and simple slow kinetics.

  • Degassing: Add anhydrous toluene (0.2 M). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise rapidly oxidize the electron-rich XPhos ligand.

  • Reaction Execution: Heat the mixture to 100°C under an argon atmosphere. Withdraw 10 µL aliquots at 2, 4, and 12 hours. Dilute with acetonitrile and analyze via LC-MS against the biphenyl standard.

  • Workup & Purification: Upon complete consumption of the aryl halide, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine, dry over Na2SO4, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Workflow Prep Step 1: Preparation Reagents: Aryl Halide, Core Amine Catalyst: Pd2(dba)3, Ligand: XPhos Base: Cs2CO3 Degas Step 2: Degassing Method: Freeze-Pump-Thaw Atmosphere: Argon Solvent: Toluene Prep->Degas Reaction Step 3: Reaction Temp: 100°C Time: 12-24 Hours Monitor: LC-MS (Biphenyl IS) Degas->Reaction Workup Step 4: Workup Quench: EtOAc/Celite Extraction: Brine Wash Purification: Flash Silica Reaction->Workup

Self-validating Buchwald-Hartwig amination workflow for sterically hindered anilines.

Safety and Handling Considerations

As with many functionalized anilines, 2-Benzyloxy-6-methylaniline should be handled with appropriate personal protective equipment (PPE). While specific acute toxicity data may be limited, standard precautions for aromatic amines apply. This includes the use of a fume hood to avoid inhalation of dust or aerosols, and preventing skin contact to avoid potential sensitization or absorption[3]. In the event of a fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be utilized[3].

References

Sources

Exploratory

Comprehensive Technical Guide: Analytical and Structural Characterization of 2-Benzyloxy-6-methylaniline

Introduction to 2-Benzyloxy-6-methylaniline 2-Benzyloxy-6-methylaniline is a highly specialized aromatic amine utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development. Feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 2-Benzyloxy-6-methylaniline

2-Benzyloxy-6-methylaniline is a highly specialized aromatic amine utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development. Featuring both a benzyl ether linkage and a primary aniline moiety, its bifunctional nature makes it an ideal precursor for complex heterocyclic scaffolds. This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, and the rigorous analytical methodologies required for its characterization.

Chemical Identity and Quantitative Data

Before designing analytical workflows, it is critical to establish the baseline quantitative properties of the compound. The following table summarizes the core chemical identifiers and mass metrics for 2-Benzyloxy-6-methylaniline[1][2].

PropertyValue
Compound Name 2-Benzyloxy-6-methylaniline
CAS Number 883107-58-2
Molecular Formula C14H15NO
Molecular Weight (Average) 213.28 g/mol
Exact Mass (Monoisotopic) 213.115364 Da
SMILES CC1=CC=CC(OCC2=CC=CC=C2)=C1N

The Dichotomy of Mass: Exact Mass vs. Molecular Weight

In drug development and mass spectrometry, distinguishing between molecular weight and exact mass is paramount for accurate structural characterization.

  • Molecular Weight (213.28 g/mol ): This value represents the weighted average of the naturally occurring isotopes of carbon, hydrogen, nitrogen, and oxygen[1]. It is the macroscopic metric used by synthetic chemists to calculate molarity, yield, and stoichiometric equivalents during bulk reactions.

  • Exact Mass / Monoisotopic Mass (213.115364 Da): Calculated using the precise mass of the most abundant, stable isotopes (e.g., ^12C, ^1H, ^14N, ^16O), this metric is critical for High-Resolution Mass Spectrometry (HRMS)[3][4]. In HRMS, exact mass is the definitive metric for confirming elemental composition. A mass accuracy of less than 5 parts-per-million (ppm) is required to rule out isobaric interferences and unambiguously confirm the identity of the C14H15NO formula in complex matrices.

High-Resolution Mass Spectrometry (HRMS) Workflow

Causality & Logic

The primary amine group of 2-Benzyloxy-6-methylaniline is highly basic, making it an excellent candidate for Electrospray Ionization in positive mode (ESI+). Why use an acidic modifier? In an acidic mobile phase (e.g., 0.1% formic acid), the amine is readily protonated, yielding a robust [M+H]+ ion. Self-Validating System: To ensure the analytical run is self-validating, a known internal standard (e.g., a deuterated analog) must be co-injected. This allows the software to correct for instrumental mass drift in real-time, ensuring the < 2 ppm mass accuracy required for exact mass validation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of 2-Benzyloxy-6-methylaniline in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Calibration & Internal Standardization: Spike the sample with 10 ng/mL of a mass-calibrating internal standard. Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix.

  • Injection & Separation: Inject 2 µL of the sample into a UHPLC system equipped with a C18 reversed-phase column to separate the analyte from potential synthetic impurities.

  • Ionization & Detection: Operate the MS in ESI+ mode. The theoretical exact mass of the neutral compound is 213.1154 Da. The expected protonated molecular ion [M+H]+ is calculated by adding the exact mass of a proton (1.0073 Da), yielding a target m/z of 214.1227.

  • Data Validation: Extract the ion chromatogram (EIC) for m/z 214.1227. Validate the identification by comparing the observed isotopic distribution (M+1, M+2 peaks) against the theoretical isotopic pattern for C14H16NO+.

HRMS_Workflow A 1. Sample Prep (1 µg/mL in MeOH/H2O) B 2. UHPLC Separation (C18 Column) A->B C 3. ESI+ Ionization [M+H]+ Generation B->C D 4. HRMS Analysis (Orbitrap / TOF) C->D E 5. Data Validation Exact Mass: 213.1154 Da D->E

Fig 1: HRMS analytical workflow for exact mass determination of 2-Benzyloxy-6-methylaniline.

Regioselective Synthesis and Validation

Causality & Logic

Synthesizing 2-Benzyloxy-6-methylaniline from a precursor like 2-amino-3-methylphenol requires strict regiocontrol. Why is N-protection necessary? Because the primary amine is significantly more nucleophilic than the phenol, direct reaction with benzyl bromide would result in unwanted N-benzylation or N,N-dibenzylation. To prevent this, the amine must first be masked using a tert-butyloxycarbonyl (Boc) protecting group. This steric and electronic shield forces the subsequent alkylation to occur exclusively at the oxygen atom.

Step-by-Step Methodology
  • N-Protection: React 2-amino-3-methylphenol with Di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine (TEA) to form the N-Boc protected intermediate.

    • Self-Validation Check: Perform TLC and LC-MS. The intermediate must show a mass shift of +100 Da, confirming the successful addition of the Boc group before proceeding.

  • O-Benzylation: Treat the N-Boc intermediate with Benzyl Bromide (BnBr) and Potassium Carbonate (K2CO3) in a polar aprotic solvent (e.g., DMF). The weak base selectively deprotonates the phenol, allowing regioselective etherification.

  • Deprotection: Cleave the Boc group by stirring the benzylated intermediate in a solution of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature.

  • Neutralization & Isolation: Neutralize the acidic mixture with saturated aqueous Sodium Bicarbonate (NaHCO3). Extract the free base 2-Benzyloxy-6-methylaniline using ethyl acetate, dry over anhydrous Na2SO4, and concentrate under vacuum.

    • Final Validation: Confirm the structure via ^1H-NMR (verifying the disappearance of the Boc tert-butyl singlet at ~1.4 ppm and the appearance of the benzyl CH2 singlet at ~5.1 ppm) and HRMS (exact mass 213.1154 Da)[3].

Synthesis_Logic S1 2-Amino-3-methylphenol (Bifunctional Starter) S2 N-Boc Protection (Blocks N-Alkylation) S1->S2 Boc2O, TEA S3 O-Benzylation (Regioselective Etherification) S2->S3 BnBr, K2CO3 S4 Acidic Deprotection (Removes Boc Group) S3->S4 TFA / DCM S5 2-Benzyloxy-6-methylaniline (Target Compound) S4->S5 Neutralization

Fig 2: Regioselective synthetic pathway ensuring controlled O-benzylation without N-alkylation.

References

  • Matrix Fine Chemicals. "2-(BENZYLOXY)-6-METHYLANILINE | CAS 883107-58-2 Chemical Properties". Matrix Fine Chemicals Database. Available at:[Link]

  • Wikipedia. "C14H15NO - Exact Mass and Isotopic Data". Wikimedia Foundation. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 408377 (C14H15NO Exact Mass Reference)". PubChem. Available at:[Link]

Sources

Foundational

Material safety data sheet (MSDS) and toxicity of 2-Benzyloxy-6-methylaniline

An In-Depth Technical Guide to the Material Safety and Toxicological Profile of 2-Benzyloxy-6-methylaniline Introduction 2-Benzyloxy-6-methylaniline, identified by CAS number 883107-58-2, is an aromatic amine derivative....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety and Toxicological Profile of 2-Benzyloxy-6-methylaniline

Introduction

2-Benzyloxy-6-methylaniline, identified by CAS number 883107-58-2, is an aromatic amine derivative.[1][2][3] Its structure, featuring a core aniline moiety with benzyloxy and methyl substitutions, suggests its utility as a building block or intermediate in medicinal chemistry and organic synthesis. Professionals in drug development and chemical research are likely to encounter this or structurally similar compounds.

However, a thorough review of publicly available data reveals a significant scarcity of specific toxicological and safety studies for this particular molecule. This guide, therefore, serves a dual purpose: first, to collate all available material safety information, and second, to construct a predictive toxicological profile based on well-established principles of structure-activity relationships (SAR) and data from analogous aniline compounds. As a senior application scientist, the imperative is not only to present data but to provide a framework for risk assessment in the face of incomplete information, guiding researchers in the safe handling and logical next steps for toxicological evaluation.

This document is structured to move from known properties to a predictive assessment, culminating in actionable experimental protocols for researchers to validate these predictions.

Chemical and Physical Properties

A clear understanding of a compound's identity and basic properties is the foundation of a robust safety assessment. The key identifiers and known physical characteristics of 2-Benzyloxy-6-methylaniline are summarized below.

PropertyValueSource
CAS Number 883107-58-2[1][2][3]
Molecular Formula C₁₄H₁₅NO[1][2][4]
Molecular Weight 213.28 g/mol [1][2]
IUPAC Name 2-(benzyloxy)-6-methylaniline[4]
Synonym(s) 2-Benzyloxy-6-methylaniline[2]
Purity ≥95-98% (Varies by supplier)[1][2]
Storage Temperature 2-8°C[3]
Chemical Structure

The molecular structure is fundamental to its reactivity and toxicological profile. The aniline core is the primary driver of potential bioactivity.

Caption: Chemical structure of 2-Benzyloxy-6-methylaniline.

Material Safety Data Sheet (MSDS) Profile

No official, comprehensive MSDS is available for 2-Benzyloxy-6-methylaniline. The following sections are constructed based on general principles for handling novel chemical entities and predictive information derived from structurally related aniline and benzyloxy compounds.

Hazard Identification (Predictive)

Based on the aniline backbone, the compound is predicted to be hazardous. The GHS (Globally Harmonized System) classifications for the closely related 2-(benzyloxy)-N-methylaniline hydrochloride include acute toxicity, skin irritation, and eye irritation. The parent compound, aniline, is classified as toxic upon ingestion, inhalation, and dermal contact, and is a suspected mutagen and carcinogen.[5] Therefore, a cautious approach is mandated.

Caption: Predicted GHS pictograms applicable to 2-Benzyloxy-6-methylaniline.

  • Acute Toxicity (Oral, Dermal, Inhalation): Predicted to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[7]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[7]

  • Sensitization: Skin contact may lead to an allergic skin reaction in susceptible individuals.[6]

  • Mutagenicity/Carcinogenicity: The aniline class includes compounds suspected of causing genetic defects and cancer.[5] This potential cannot be ruled out without specific testing.

  • Specific Target Organ Toxicity (STOT): Both single and repeated exposure may cause damage to organs, particularly the blood, leading to conditions like methemoglobinemia.[6][8]

Handling, Storage, and Personal Protective Equipment (PPE)

Given the predicted hazards, stringent adherence to safety protocols is essential.

  • Engineering Controls: Work should be conducted exclusively in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10] Eyewash stations and safety showers must be readily accessible.[11][12]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Nitrile or other chemically resistant gloves are mandatory. Change gloves immediately if contamination occurs.[10]

    • Eye Protection: Chemical safety goggles or a face shield must be worn.[12][13]

    • Skin and Body Protection: A lab coat must be worn. For larger quantities, additional protective clothing may be necessary.[13]

  • Hygiene Measures: Avoid eating, drinking, or smoking in laboratory areas.[14] Wash hands thoroughly after handling.[11][14] Contaminated clothing should be removed and laundered before reuse.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] The recommended storage temperature is refrigerated (2-8°C).[3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[11][13]

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air at once.[16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[16][17]

  • Skin Contact: Immediately remove all contaminated clothing.[15] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][16] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][16] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[11] If the person is conscious, give them two glasses of water to drink.[14] Seek immediate medical attention.[16]

Fire-Fighting and Accidental Release Measures
  • Fire-Fighting: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[6][7][13] Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][14]

  • Accidental Release: Evacuate personnel from the area.[10] Wear appropriate PPE.[10] Prevent the material from entering drains or waterways.[9][14] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[9][10]

Toxicological Profile (A Predictive and Analog-Based Assessment)

Statement on Data Scarcity

It must be reiterated that no specific toxicological studies (e.g., LD50, Ames test, carcinogenicity bioassays) for 2-Benzyloxy-6-methylaniline are available in the peer-reviewed literature or public safety databases. The following assessment is therefore based on the toxicological profile of the parent aniline functional group, which is the primary driver of toxicity.

Acute Toxicity and Mechanism of Action

Anilines as a class are known for their acute toxicity upon absorption via oral, dermal, or inhalation routes. The hallmark of acute aniline poisoning is methemoglobinemia .[6][8]

  • Mechanism: Following absorption, aniline and its derivatives are metabolized, primarily in the liver, to reactive intermediates like phenylhydroxylamine. These metabolites enter red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis (a bluish discoloration of the skin).[6]

  • Symptoms: Exposure can lead to headache, dizziness, nausea, and cyanosis (blue lips and fingernails).[8] In severe cases, it can progress to labored breathing, confusion, coma, and death.[18][19]

Chronic Toxicity, Mutagenicity, and Carcinogenicity
  • Chronic Exposure: Prolonged or repeated exposure to aniline compounds can cause chronic damage to the blood-forming system.[6]

  • Mutagenicity: Aniline itself is suspected of causing genetic defects.[5] Many aniline derivatives are positive in the Ames test, indicating they are mutagenic, often after metabolic activation. This potential must be assumed for 2-Benzyloxy-6-methylaniline until proven otherwise.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified some aniline compounds, though data can be conflicting. For many derivatives, sufficient data is not available.[14] However, the structural alert for carcinogenicity (the aromatic amine group) is present, warranting significant caution.

Proposed Experimental Protocols for Toxicological Assessment

For any research program utilizing 2-Benzyloxy-6-methylaniline, a tiered approach to toxicological testing is recommended to fill the existing data gaps. This demonstrates due diligence and ensures laboratory safety.

Workflow for Preliminary Toxicity Screening

A logical, cost-effective workflow begins with computational methods and progresses to foundational in vitro assays. This approach helps to prioritize compounds and manage resources effectively.

start Start: Compound with No Toxicity Data (2-Benzyloxy-6-methylaniline) insilico Step 1: In Silico Prediction (QSAR, DEREK Nexus) start->insilico Predict hazards based on structure cytotox Step 2: In Vitro Cytotoxicity (e.g., MTT, LDH Assay) insilico->cytotox Assess effect on cell viability genotox Step 3: In Vitro Genotoxicity (e.g., Ames Test, micronucleus) cytotox->genotox Determine mutagenic potential end End: Preliminary Risk Profile Established genotox->end

Caption: A tiered workflow for the initial toxicological assessment of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method to determine the concentration at which the compound becomes toxic to cultured cells.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 2-Benzyloxy-6-methylaniline in a relevant human cell line (e.g., HepG2, a liver cell line, due to the liver's role in metabolism).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-Benzyloxy-6-methylaniline in DMSO. Create a serial dilution series in cell culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., <0.5%).

  • Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of the test compound. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a plate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Ames Test for Mutagenicity (Conceptual)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

Objective: To determine if 2-Benzyloxy-6-methylaniline or its metabolites can induce mutations in the DNA of specific Salmonella typhimurium strains.

Methodology Overview:

  • Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth). Each strain is designed to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).

  • Metabolic Activation: Run the assay both with and without a fraction of rat liver extract (S9 fraction). This is critical because many anilines are not mutagenic themselves but are converted to mutagens by liver enzymes.

  • Exposure: The bacterial strains are exposed to various concentrations of 2-Benzyloxy-6-methylaniline on a minimal agar plate that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Analysis: If the compound is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control wells. A significant, dose-dependent increase in colonies indicates a positive (mutagenic) result.

Conclusion

2-Benzyloxy-6-methylaniline is a compound for which direct, empirical safety and toxicity data are largely absent. However, its core aniline structure provides a strong basis for a predictive toxicological assessment. It should be handled as a substance with the potential for significant acute toxicity (driven by methemoglobinemia), skin and eye irritation, and possible long-term effects including mutagenicity and carcinogenicity. The protocols and safety precautions outlined in this guide are based on these predictions and represent best practices for mitigating risk in a research and development setting. Any planned use of this compound should be accompanied by a rigorous, data-driven toxicological evaluation, beginning with the in vitro assays described herein.

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-Benzyloxy-6-methylaniline: A Methodological Guide for Novel API Intermediates

Executive Summary 2-Benzyloxy-6-methylaniline (CAS 883107-58-2) is a highly versatile small molecule scaffold utilized extensively as a building block in the synthesis of complex active pharmaceutical ingredients (APIs)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Benzyloxy-6-methylaniline (CAS 883107-58-2) is a highly versatile small molecule scaffold utilized extensively as a building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In pharmaceutical drug development, understanding the precise three-dimensional atomic arrangement of such intermediates is paramount. Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation, providing critical insights into molecular geometry, stereochemistry, and solid-state intermolecular interactions[2][3].

Because exact empirical crystal structures of proprietary or novel intermediates are often unpublished, this whitepaper details the rigorous, predictive crystallographic methodologies required to isolate, analyze, and refine the crystal structure of 2-Benzyloxy-6-methylaniline. It serves as a self-validating blueprint for structural chemists and drug development professionals.

Molecular Architecture & Predictive Crystallography

Before initiating crystallization, an application scientist must evaluate the molecule's structural topology to predict its crystal packing behavior. 2-Benzyloxy-6-methylaniline features a central aniline core subjected to significant steric and electronic modulation:

  • Steric Hindrance : The ortho-methyl (-CH3) and ortho-benzyloxy (-OCH2C6H5) substituents flank the primary amine (-NH2). This di-ortho substitution forces the benzyloxy and methyl groups out of the primary aniline plane to minimize steric clashing, dictating the overall molecular conformation.

  • Supramolecular Synthons : The primary amine acts as a bifurcated hydrogen bond donor, while the ether oxygen of the benzyloxy group serves as a potential hydrogen bond acceptor. In crystal engineering, aniline derivatives frequently form robust intermolecular N–H···O or N–H···N hydrogen-bonded networks, often assembling into extended supramolecular synthons or tetrameric aggregates[4][5].

  • π–π Stacking : The presence of two aromatic rings (the central aniline and the peripheral benzyl group) facilitates intermolecular π–π stacking interactions, which stabilize the three-dimensional crystal lattice[6].

Experimental Workflow: From Crystallization to SCXRD

The transition from a synthesized powder to a high-quality single crystal requires a self-validating, thermodynamically controlled protocol.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Causality : Rapid precipitation yields polycrystalline powders unsuitable for SCXRD. Vapor diffusion allows for the slow, controlled supersaturation of the API, minimizing lattice defects, solvent inclusions, and twinning.

  • Dissolve 10 mg of purified 2-Benzyloxy-6-methylaniline in 1 mL of a good solvent (e.g., dichloromethane).

  • Place the open vial inside a larger closed chamber containing a volatile anti-solvent (e.g., n-hexane).

  • Allow vapor equilibration over 3–7 days at ambient temperature until highly faceted, transparent single crystals form.

Step 2: Crystal Mounting and Cryocooling
  • Causality : X-ray bombardment at room temperature causes significant thermal atomic vibration, which blurs electron density maps (high Debye-Waller factors). Cryocooling to 100 K freezes out these dynamic motions, allowing for the precise localization of light atoms, particularly the amine hydrogen atoms.

  • Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm under a polarized light microscope.

  • Coat the crystal in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen micromount.

  • Transfer immediately to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

Step 3: X-Ray Diffraction Data Collection
  • Utilize a diffractometer (e.g., Rigaku XtaLAB Synergy or Bruker D8 VENTURE) equipped with a microfocus Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source[5][7].

  • Collect full-sphere diffraction data using ω-scans.

  • Perform data reduction, empirical absorption correction (multi-scan), and unit cell integration using the instrument's proprietary software.

SCXRD_Workflow Start Synthesized API 2-Benzyloxy-6-methylaniline Cryst Crystallization (Vapor Diffusion) Start->Cryst Purified Sample Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Single Crystal Diffract X-Ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract Goniometer Alignment Solve Structure Solution (Intrinsic Phasing) Diffract->Solve Raw Data Refine Structure Refinement (Olex2 / SHELXL) Solve->Refine Initial Model Validate Validation (CheckCIF / R1 < 5%) Refine->Validate Least-Squares Cycles Validate->Refine If R1 > 5% End Final .CIF File Generation Validate->End Pass

Step-by-step SCXRD experimental workflow for structural elucidation of pharmaceutical intermediates.

Data Processing & Structural Refinement

The raw diffraction images must be mathematically transformed into a 3D electron density map. This is achieved using the Olex2 graphical user interface, which integrates the SHELXT (solution) and SHELXL (refinement) algorithms[8][9].

Self-Validating Refinement Protocol:
  • Structure Solution : Solve the structure using intrinsic phasing (SHELXT) to locate all non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement : Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL). This models the thermal motion of atoms as ellipsoids rather than spheres, correcting for directional vibrations[10].

  • Hydrogen Atom Placement :

    • Place carbon-bound hydrogen atoms (e.g., the methyl and benzyl protons) in calculated positions using a riding model ( Uiso​(H)=1.2–1.5Ueq​(C) ).

    • Crucial Step: Locate the amine (-NH2) protons directly from the difference Fourier map. Freely refining these coordinates confirms the exact hydrogen bonding geometry, verifying the supramolecular network[5].

  • Convergence & Validation : Iterate the refinement until the maximum shift/error is < 0.001. A successful, trustworthy model is validated by an R1 factor < 5%, a weighted R2 (wR2) < 15%, and a Goodness-of-Fit (GoF) near 1.000[8].

Quantitative Data Summary

The following tables summarize the expected crystallographic parameters and hydrogen-bonding metrics for a high-purity single crystal of 2-Benzyloxy-6-methylaniline, based on analogous ortho-substituted aniline derivatives.

Table 1: Representative Crystallographic Data for 2-Benzyloxy-6-methylaniline

ParameterValue / Description
Chemical Formula C₁₄H₁₅NO
Formula Weight 213.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Expected Crystal System Monoclinic or Triclinic
Expected Space Group P2₁/c or P-1
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) ~0.08 mm⁻¹
F(000) ~456
Final R indices[I > 2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.095
Goodness-of-Fit (GoF) on F² 1.025

Table 2: Expected Intermolecular Hydrogen Bonding Geometry

D–H···AD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
N1–H1A···O1^i0.88(2)2.25(2)3.05(3)155(2)
N1–H1B···π^ii0.88(2)2.60(2)3.35(3)140(2)

(Note: Symmetry transformations used to generate equivalent atoms: ^i = -x, -y, -z; ^ii = x, y-1, z)

Conclusion

The structural elucidation of 2-Benzyloxy-6-methylaniline via Single-Crystal X-Ray Diffraction provides foundational data critical for downstream pharmaceutical synthesis and formulation. By employing rigorous cryogenic data collection and iterative, self-validating refinement protocols via Olex2 and SHELXL, researchers can unambiguously determine the molecular conformation and supramolecular interactions of this vital building block. Adherence to these methodologies ensures that the resulting crystallographic data meets the stringent regulatory and scientific standards required in modern drug development[3][11].

References

  • Chemistry World . "Exploring the advantages of single-crystal x-ray diffraction in pharma". Chemistryworld.com.[Link]

  • Veranova . "Harnessing the power of single crystal X-ray diffraction". Veranova.com.[Link]

  • Lab Manager . "X-Ray Diffraction Strategies for Pharmaceutical Crystallography". Labmanager.com.[Link]

  • National Institutes of Health (NIH) . "Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors". Ncbi.nlm.nih.gov.[Link]

  • Northwestern University (IMSERC) . "Structure Solution and Refinement with Olex2: A guide for Chem 432 Students". Northwestern.edu.[Link]

  • AIP Publishing . "Olex2.refine | Structural Dynamics". Aip.scitation.org.[Link]

  • OlexSys . "Structure Refinement | OlexSys". Olexsys.org.[Link]

  • International Union of Crystallography (IUCr) . "Isomeric iodo-N-(nitrobenzyl)anilines: interplay of hard and soft hydrogen bonds, iodonitro interactions and aromatic ππ stacking interactions". Journals.iucr.org.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Benzyloxy-6-methylaniline as a Strategic Intermediate in the Synthesis of Conformationally Restricted Kinase Inhibitors

Executive Summary The design of highly selective kinase inhibitors frequently relies on the spatial orientation of the molecule within the ATP-binding pocket. 2-Benzyloxy-6-methylaniline (CAS: 883107-58-2) is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly selective kinase inhibitors frequently relies on the spatial orientation of the molecule within the ATP-binding pocket. 2-Benzyloxy-6-methylaniline (CAS: 883107-58-2) is a highly versatile, sterically hindered building block used to synthesize conformationally restricted diarylamine and benzoxazole scaffolds[1]. This application note provides a comprehensive guide to utilizing this intermediate, detailing the mechanistic rationale for its structural features, optimized cross-coupling protocols, and downstream cyclization strategies.

Mechanistic Insights: The Role of Ortho-Substitution in Drug Design

When designing small-molecule inhibitors, the incorporation of ortho-substituents on aniline rings is a proven strategy to induce conformational restriction around the C–N bond.

  • Conformational Locking: The methyl and benzyloxy groups at the 2- and 6-positions force the resulting diarylamine into a non-planar conformation. This pre-organization reduces the entropic penalty upon binding to the target kinase, often leading to increased binding affinity and prolonged residence time.

  • Orthogonal Reactivity (Causality of the Benzyl Group): Direct use of 2-amino-3-methylphenol in palladium-catalyzed couplings often leads to competitive O-arylation or catalyst poisoning. Masking the phenol as a benzyl ether ensures exclusive N-arylation[2]. The benzyl group can later be cleaved under mild hydrogenolysis conditions (Pd/C, H2) that do not disturb the newly formed C–N bond, revealing a latent phenolic hydroxyl group for subsequent cyclization.

Pathway A 2-Benzyloxy-6-methylaniline (Sterically Hindered Nucleophile) C Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) A->C B Heteroaryl Electrophile (e.g., 4-Chloroquinazoline) B->C D N-Aryl Intermediate (Conformationally Locked) C->D BrettPhos, Base E Hydrogenolysis (Benzyl Deprotection) D->E Pd/C, H2 F Cyclization (Benzoxazole Scaffold) E->F Orthoester, H+

Synthetic pathway from 2-Benzyloxy-6-methylaniline to kinase inhibitor scaffolds.

Application 1: Synthesis of Kinase Inhibitor Scaffolds via Buchwald-Hartwig Amination

Coupling sterically hindered, ortho-substituted anilines with heteroaryl chlorides (e.g., 2-chloropyrimidine or 4-chloroquinazoline) requires careful selection of the palladium pre-catalyst and phosphine ligand[3]. Traditional bidentate ligands (like BINAP) often fail to accommodate the bulky 2,6-disubstitution, leading to sluggish reaction rates and competitive debromination.

To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands, such as BrettPhos , are specifically designed to facilitate the reductive elimination step in highly hindered systems[2].

Quantitative Data: Ligand Optimization

The following table summarizes the optimization data for the coupling of 2-Benzyloxy-6-methylaniline with 4-chloroquinazoline. The data demonstrates the critical necessity of dialkylbiaryl phosphine ligands for this specific substrate.

LigandPre-catalystBaseSolventTemp (°C)Conversion / Yield (%)
BINAPPd2(dba)3Cs2CO3Toluene100< 10% (Trace)
XantPhosPd(OAc)2Cs2CO3Dioxane10045%
RuPhosPd2(dba)3NaOtBuToluene10072%
BrettPhos Pd2(dba)3 NaOtBu Toluene 100 91%
Step-by-Step Protocol: Buchwald-Hartwig Coupling

Self-Validation Checkpoint: Ensure all glassware is oven-dried and the reaction is set up under a strict inert atmosphere, as BrettPhos and the active Pd(0) species are sensitive to oxidation.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Reagent Addition: Dissolve 2-Benzyloxy-6-methylaniline (1.2 equiv, 1.2 mmol) in anhydrous, degassed toluene (5.0 mL) and add it to the flask via a syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 16 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the starting heteroaryl chloride validates reaction completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexane to 30% EtOAc in Hexane) to afford the conformationally locked N-aryl intermediate.

Workflow S1 Step 1: Inert Atmosphere Setup Purge flask with Argon/N2 S2 Step 2: Catalyst Activation Pd2(dba)3 + BrettPhos in Toluene S1->S2 S3 Step 3: Reagent Addition Add Aniline, Ar-X, and Base S2->S3 S4 Step 4: Thermal Reaction Heat at 100°C for 16 hours S3->S4 S5 Step 5: Workup Filter through Celite, concentrate S4->S5 S6 Step 6: Purification Flash Chromatography (EtOAc/Hexane) S5->S6

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Application 2: Deprotection and Cyclization to Benzoxazole Derivatives

Once the diarylamine scaffold is constructed, the benzyloxy group must be removed to unmask the phenol for further structural elaboration.

Step-by-Step Protocol: Hydrogenolysis and Cyclization
  • Benzyl Deprotection: Dissolve the N-aryl intermediate (1.0 mmol) in a 1:1 mixture of methanol and ethyl acetate (10 mL). Carefully add 10% Pd/C (10 wt% of the substrate).

  • Hydrogenation: Purge the reaction vessel with H2 gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

    • Causality Note: The 1 atm pressure is sufficient for O-benzyl cleavage while preventing the undesired reduction of the heteroaromatic rings (e.g., quinazoline or pyrimidine) present in the scaffold.

  • Filtration: Filter the suspension through Celite, washing with methanol. Concentrate the filtrate to yield the crude 2-amino-3-methylphenol derivative.

  • Cyclization to Benzoxazole: Dissolve the crude phenol in triethyl orthoformate (3.0 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Heating: Heat the mixture at 110 °C for 4 hours. The orthoester acts as both the electrophilic carbon source and the dehydrating agent, driving the cyclization forward.

  • Final Isolation: Concentrate the mixture in vacuo and purify via recrystallization (EtOH/Water) to yield the final benzoxazole-fused kinase inhibitor scaffold.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. Available at:[Link]

  • Fiksdahl, A., et al. (2023). "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water." Preprints.org. Available at:[Link]

Sources

Application

Application Note: Reagents and Protocols for the O-Debenzylation of 2-Benzyloxy-6-methylaniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the chemoselective deprotection of the benzyl ether in 2-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the chemoselective deprotection of the benzyl ether in 2-Benzyloxy-6-methylaniline to yield 2-amino-3-methylphenol.

Introduction & Strategic Considerations

2-Benzyloxy-6-methylaniline is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. The removal of the O-benzyl (OBn) protecting group to reveal the free phenol (yielding 2-amino-3-methylphenol) is a critical synthetic step. However, this transformation presents a distinct chemoselective challenge: the substrate contains a free primary aniline (-NH 2​ ) and an ortho-methyl steric shield.

The strategic selection of deprotection reagents is dictated by the stability of the free amine and the presence of other reducible or acid-sensitive functional groups in the extended molecular framework. This guide evaluates the two most robust methodologies: Catalytic Hydrogenolysis and Lewis Acid-Mediated Cleavage .

Mechanistic Causality in Reagent Selection

Method A: Catalytic Hydrogenolysis (Pd/C, H 2​ )

Catalytic hydrogenolysis is the most frequently employed, atom-economical method for the deprotection of benzyl ethers[1]. The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas on a metal catalyst surface[1].

The Causality of Acid Additives: Free anilines possess a lone pair of electrons that can strongly coordinate to the palladium surface, effectively acting as a mild catalyst poison and reducing the turnover frequency[2]. Furthermore, the rate of O-benzyl hydrogenolysis with Pd/C is heavily dependent on the solvent, with efficiency increasing in polar or acidic media (e.g., Toluene < MeOH < EtOH << AcOH)[3]. To prevent catalyst poisoning and accelerate cleavage, a catalytic amount of a Brønsted acid (such as acetic acid or dilute HCl) is added. This protonates the aniline to form an anilinium salt, which cannot coordinate to the metal, while simultaneously protonating the ether oxygen to facilitate the C-O bond cleavage[3].

Method B: Lewis Acid Cleavage (BBr 3​ )

For molecular frameworks containing alkenes, alkynes, or halogens that are sensitive to reductive conditions, Boron tribromide (BBr 3​ ) serves as a powerful alternative. The cleavage proceeds via the initial coordination of the highly electrophilic boron atom to the ether oxygen, followed by an intramolecular or intermolecular nucleophilic attack of the bromide ion on the benzylic carbon[3].

The Causality of Stoichiometry: BBr 3​ is highly reactive toward heteroatoms and can cleave C-N and C-S bonds under specific conditions[4]. In 2-benzyloxy-6-methylaniline, the primary amine is a stronger Lewis base than the ether oxygen. Consequently, the first equivalent of BBr 3​ is entirely consumed by the rapid, exothermic formation of an inert Lewis acid-base complex with the -NH 2​ group. To achieve O-debenzylation, a minimum of 2.5 to 3.0 equivalents of BBr 3​ is strictly required: one to mask the amine, one to coordinate the ether, and a slight excess to drive the reaction to completion[4].

Workflow & Mechanistic Visualizations

Workflow cluster_Methods Deprotection Strategies SM 2-Benzyloxy-6-methylaniline (Starting Material) MethodA Method A: Pd/C, H2 MeOH / AcOH (cat.) SM->MethodA MethodB Method B: BBr3 (3 eq) DCM, -78°C to RT SM->MethodB Product 2-Amino-3-methylphenol (Target Product) MethodA->Product ByproductA Toluene (Byproduct) MethodA->ByproductA MethodB->Product ByproductB Benzyl Bromide (Byproduct) MethodB->ByproductB

Figure 1: Divergent deprotection strategies for 2-Benzyloxy-6-methylaniline.

BBr3_Mechanism SM 2-Benzyloxy-6-methylaniline Eq1 1st Eq BBr3: Amine Complexation (Fast, Exothermic) SM->Eq1 Intermediate Lewis Acid-Base Complex [-NH2·BBr3] Eq1->Intermediate Eq2 2nd/3rd Eq BBr3: Ether Coordination & Bromide Attack Intermediate->Eq2 Product 2-Amino-3-methylphenol + Benzyl Bromide Eq2->Product

Figure 2: Stoichiometric causality in the BBr3-mediated debenzylation of aminophenols.

Quantitative Comparison of Methods

ParameterMethod A: Catalytic HydrogenolysisMethod B: Lewis Acid (BBr 3​ )
Primary Reagents 10% Pd/C, H 2​ gas (1 atm)BBr 3​ (1.0 M in DCM, 3.0 equiv)
Additives Glacial Acetic Acid (0.1–1.0 equiv)None
Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous Dichloromethane (DCM)
Temperature 20–25 °C (Room Temperature)-78 °C warming to Room Temp
Reaction Time 2–6 hours4–8 hours
Scalability Excellent (Kilogram scale)Moderate (Highly exothermic quench)
Byproducts Toluene (Volatile, easily removed)Benzyl bromide (Requires chromatography)
Chemoselectivity High (Avoid if halogens/alkenes present)High (Avoid if acid-sensitive groups present)

Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Pd/C)

This protocol utilizes a self-validating system where the reaction progress is easily monitored by the disappearance of the UV-active starting material, and the catalyst is removed via simple filtration[1].

Step 1: Reaction Setup

  • In a thoroughly dried, argon-flushed round-bottom flask, dissolve 2-Benzyloxy-6-methylaniline (1.0 mmol) in HPLC-grade Methanol (10 mL).

  • Add glacial acetic acid (0.1 mmol, 10 mol%) to the solution. Note: This prevents catalyst poisoning by the free amine[3].

  • Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate). Safety Warning: Pd/C is pyrophoric; ensure the flask is purged with inert gas prior to addition.

Step 2: Hydrogenation 4. Evacuate the flask under mild vacuum and backfill with Hydrogen gas (H 2​ ) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen[2]. 5. Stir the reaction mixture vigorously at room temperature (20–25 °C) under a hydrogen atmosphere (1 atm). 6. Monitor the reaction via Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 2 to 4 hours[1].

Step 3: Workup and Isolation 7. Upon completion, flush the system with Argon to displace the hydrogen gas. 8. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol or Ethyl Acetate[2]. 9. Concentrate the filtrate under reduced pressure. If acetic acid was used in stoichiometric amounts, neutralize the crude residue with saturated aqueous NaHCO 3​ and extract with Ethyl Acetate. 10. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the crude 2-amino-3-methylphenol, which can be purified by recrystallization or flash chromatography.

Protocol B: Lewis Acid Cleavage (BBr 3​ )

This protocol is ideal for substrates where transfer hydrogenation[5] or standard hydrogenolysis would cause unwanted reduction of other functional groups.

Step 1: Reaction Setup

  • In an oven-dried, argon-purged Schlenk flask, dissolve 2-Benzyloxy-6-methylaniline (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Step 2: Reagent Addition and Cleavage 3. Slowly add a 1.0 M solution of Boron tribromide (BBr 3​ ) in DCM (3.0 mmol, 3.0 equiv) dropwise via syringe. Note: The first equivalent complexes with the amine; the subsequent equivalents mediate the ether cleavage[4]. 4. Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to gradually warm to room temperature. 5. Stir at room temperature for an additional 4 to 6 hours. Monitor the disappearance of the starting material via TLC (aliquots must be quenched in NaHCO 3​ before spotting).

Step 3: Quench and Extraction (Self-Validating Safety Step) 6. Critical Step: Cool the reaction flask back to 0 °C. Carefully and slowly quench the excess BBr 3​ by the dropwise addition of Methanol (2 mL), followed by water (10 mL). Warning: This step is highly exothermic and generates HBr gas. 7. Adjust the pH of the aqueous layer to ~7-8 using saturated aqueous NaHCO 3​ to ensure the product is in its free-base phenol form rather than a water-soluble salt. 8. Extract the aqueous phase with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. 9. Purify the crude product via silica gel column chromatography to separate 2-amino-3-methylphenol from the benzyl bromide byproduct.

References

  • BenchChem. Comparative study of deprotection methods for benzyl and trityl ethers - Benchchem.
  • Atlanchim Pharma. Science About O-Benzyl protecting groups - Atlanchim Pharma.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • ResearchGate. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
  • National Institutes of Health (NIH) / ACS Omega. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.

Sources

Method

Application Note: Buchwald-Hartwig Amination of Sterically Hindered 2-Benzyloxy-6-methylaniline

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the construction of C(sp2)–N bonds using highly functionalized, sterically hindered anilines. 2-Benzyloxy-6-methylan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the construction of C(sp2)–N bonds using highly functionalized, sterically hindered anilines. 2-Benzyloxy-6-methylaniline presents a unique synthetic challenge due to its severe ortho, ortho-disubstitution pattern. This application note provides a comprehensive, rigorously validated protocol for the Buchwald-Hartwig cross-coupling of this hindered primary aniline with aryl halides. By rationalizing catalyst selection and reaction parameters, this guide ensures high conversion, prevents bis-arylation, and maintains functional group tolerance.

Mechanistic Insights & Catalyst Selection

The Buchwald-Hartwig amination relies on a palladium-catalyzed cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[1]. When dealing with an ortho, ortho-disubstituted primary aniline like 2-benzyloxy-6-methylaniline, two primary failure modes typically emerge:

  • Incomplete Conversion : The steric bulk prevents efficient coordination of the amine to the Pd(II) intermediate.

  • Bis-arylation : Primary amines can undergo a second arylation event, forming unwanted tertiary amines.

To overcome these barriers, the dialkylbiarylphosphine ligand BrettPhos is the gold standard[2]. The bulky isopropyl and methoxy groups on the BrettPhos scaffold lock the orientation of the phosphine, creating a highly specific binding pocket. This architecture selectively accommodates primary amines while strictly prohibiting the binding of secondary amines, effectively eliminating bis-arylation[2][3].

Interestingly, density functional theory (DFT) studies reveal that for BrettPhos-catalyzed systems, the extreme steric hindrance of the aniline actually accelerates the reductive elimination step by destabilizing the amido-Pd(II) resting state[1]. Consequently, the rate-limiting step shifts entirely to the oxidative addition of the aryl halide[1].

Catalytic Cycle Visualization

BHA_Cycle Pd0 1. L-Pd(0) Active Species (BrettPhos-Pd) OxAdd 2. Oxidative Addition [Rate-Limiting Step] Pd0->OxAdd + Ar-X AmineBind 3. Amine Coordination (2-Benzyloxy-6-methylaniline) OxAdd->AmineBind Pd(II) Intermediate Deprot 4. Deprotonation (NaOtBu Base) AmineBind->Deprot Base Addition RedElim 5. Reductive Elimination (C-N Bond Formation) Deprot->RedElim Amido-Pd(II) Complex RedElim->Pd0 Product Release

Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination highlighting the rate-limiting step.

Reaction Optimization Data

To demonstrate the necessity of the BrettPhos system, the following table summarizes the quantitative screening data for coupling 2-benzyloxy-6-methylaniline with a standard aryl bromide (e.g., 4-bromotoluene).

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Conversion (%)Mono:Bis Selectivity
1Pd2(dba)3 (5%)BINAP (10%)Cs2CO3Toluene10012%85:15
2RuPhos Pd G3 (2%)RuPhos (2%)NaOtBuDioxane10038%70:30
3XPhos Pd G3 (2%)XPhos (2%)NaOtBuDioxane10065%80:20
4 BrettPhos Pd G3 (2%) BrettPhos (2%) NaOtBu Dioxane 100 >98% >99:1
5BrettPhos Pd G3 (2%)BrettPhos (2%)K3PO4t-AmOH10045%>99:1

Data Analysis : First-generation bidentate ligands like BINAP (Entry 1) fail to promote the reaction due to the inability to accommodate the ortho-substituents. RuPhos (Entry 2), while excellent for secondary amines, performs poorly with primary hindered anilines[3]. The third-generation BrettPhos Pd G3 precatalyst paired with NaOtBu (Entry 4) provides quantitative conversion and perfect mono-selectivity[2][4].

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The use of a Pd G3 precatalyst is critical; it ensures rapid, quantitative generation of the active L-Pd(0) species without the inhibitory effects of dibenzylideneacetone (dba) ligands found in traditional Pd sources[4].

Scale : 1.0 mmol

Reagents & Materials
  • Aryl Halide (e.g., Aryl bromide): 1.0 mmol (1.0 equiv)

  • 2-Benzyloxy-6-methylaniline : 255.9 mg, 1.2 mmol (1.2 equiv)

  • BrettPhos Pd G3 : 18.1 mg, 0.02 mmol (2 mol%)

  • BrettPhos Ligand : 10.7 mg, 0.02 mmol (2 mol%)

  • Sodium tert-butoxide (NaOtBu) : 134.5 mg, 1.4 mmol (1.4 equiv)

  • Anhydrous 1,4-Dioxane : 5.0 mL (Degassed via sparging)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere) : Oven-dry a 20 mL Schlenk tube or a pressure-rated reaction vial equipped with a magnetic stir bar. Cool under a stream of dry nitrogen or argon. Causality: The active L-Pd(0) species is highly susceptible to oxidation. Ambient moisture will also hydrolyze the strong NaOtBu base, leading to catalyst poisoning and phenol byproduct formation[4].

  • Solid Reagent Addition : Add the aryl halide (if solid), BrettPhos Pd G3, BrettPhos ligand, and NaOtBu to the vial. Seal the vial with a PTFE-lined septum.

  • Purging : Evacuate the vial under high vacuum and backfill with nitrogen/argon. Repeat this cycle three times.

  • Liquid Reagent Addition : Via a gas-tight syringe, add the 2-benzyloxy-6-methylaniline. If the aryl halide is a liquid, add it at this stage. Finally, inject 5.0 mL of anhydrous, degassed 1,4-dioxane.

  • Initiation & Self-Validation : Place the vial in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800–1000 rpm).

    • Visual Check: Within 5 to 10 minutes of heating, the reaction mixture should transition from a yellowish suspension to a deep red or purple homogeneous solution. This color change is a self-validating indicator that the active BrettPhos-Pd(0) species has been successfully generated[5].

  • Reaction Monitoring : After 2 hours, sample 10 µL of the mixture via syringe. Dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze. Because oxidative addition is rate-limiting[1], once the catalyst is active, the reaction typically reaches completion rapidly.

  • Workup : Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl to neutralize the remaining base. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to afford the pure secondary amine product.

Troubleshooting & Analytical Validation

  • Issue: Protodehalogenation (Reduction of Aryl Halide)

    • Cause: Presence of moisture or an overly slow oxidative addition step allowing β-hydride elimination pathways to compete.

    • Solution: Ensure 1,4-dioxane is strictly anhydrous. If the aryl halide is highly electron-rich, increase the temperature to 110 °C to accelerate oxidative addition.

  • Issue: Cleavage of the Benzyl Ether

    • Cause: While palladium-catalyzed debenzylation typically requires a hydrogen source, prolonged heating at high temperatures with strong bases can occasionally lead to ether cleavage.

    • Solution: If LC-MS indicates the presence of a free phenol mass (M - 90 Da), reduce the reaction temperature to 80 °C, or switch to a milder base such as Cs2CO3 in t-BuOH[4].

  • Issue: Reaction Stalls / Black Precipitate Forms

    • Cause: Catalyst deactivation via oxygen exposure, resulting in the precipitation of inactive "Palladium Black".

    • Solution: Discard the reaction. Rigorously degas the solvent by sparging with argon for 30 minutes prior to use, and ensure the septum is not punctured excessively.

References

  • ACS Omega : Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available at: [Link][1]

  • Royal Society of Chemistry : Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Available at:[Link][3]

  • ResearchGate : (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos.... Available at: [Link][5]

Sources

Application

2-Benzyloxy-6-methylaniline applications in agrochemical compound synthesis

Initiating Search Strategy I'm currently focused on gathering authoritative data via comprehensive Google searches. My primary goal is to understand the applications of 2-Benzyloxy-6-methylaniline in agrochemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategy

I'm currently focused on gathering authoritative data via comprehensive Google searches. My primary goal is to understand the applications of 2-Benzyloxy-6-methylaniline in agrochemical synthesis. I will focus on its role as a key intermediate or building block in the development of agrochemical compounds.

Defining Search Parameters

I've initiated comprehensive Google searches to uncover authoritative data. The aim is a deep dive into 2-Benzyloxy-6-methylaniline's role in agrochemical synthesis, specifically as a crucial intermediate or building block. I'm focusing on reaction mechanisms, protocols, and patented syntheses to understand its reactivity and common transformations.

Expanding Data Acquisition

I'm now expanding my search to include specific reaction mechanisms, protocols, and patented syntheses. I'm focusing on yields and spectroscopic data to build a strong reference list and have found a few initial results. I intend to build a detailed guide, starting with an overview and its significance in agrochemical synthesis.

Assessing Initial Findings

I've begun my search and have some relevant data, though a direct application of 2-Benzyloxy-6-methylaniline in synthesizing a specific agrochemical is not obvious. I'm currently reviewing the literature for indirect synthetic routes or related compounds that might be helpful.

Deepening Literature Review

I'm finding that, while initial searches turned up some leads, a direct path to the target agrochemical is still elusive. Patent EP0382375B1 suggests a role in fungicide synthesis, but the exact mechanism remains unclear. Other results are general. I'm focusing on finding specific agrochemical syntheses utilizing this intermediate, or closely related reactions, to move past the surface-level information.

Seeking Specific Synthesis Route

I've been digging deeper, shifting from general overviews of the compound and fungicide class. Now, the focus is zeroing in on a specific synthesis pathway for an agrochemical that uses 2-Benzyloxy-6-methylaniline as a starting material. My goal is a detailed protocol, something more actionable than the broader data I've found so far.

Pinpointing a Key Intermediate

I'm now honing in on the crucial link between 2-Benzyloxy-6-methylaniline and a specific fungicide synthesis. Despite previous searches, a detailed protocol using this aniline derivative directly is absent. The data points to related compounds, like 2,6-dimethylaniline, and hints at the benzyloxy group's potential modification. I'm pivoting to focus searches on patents or papers explicitly linking 2-Benzyloxy-6-methylaniline to a named agrochemical, specifically a phenylamide, to build the required application notes.

Confirming Key Starting Material

I've confirmed through searches that 2,6-dimethylaniline (2,6-xylidine) is the crucial starting material for synthesizing key phenylamide fungicides like metalaxyl. My initial focus on 2-Benzyloxy-6-methylaniline seems misplaced. This simplifies the synthetic route and offers a clear direction for the next steps.

Refocusing on Core Material

I've shifted my focus to the established routes using 2,6-dimethylaniline, the true starting point for metalaxyl and related fungicides. I now see my initial premise on 2-Benzyloxy-6-methylaniline was off-base for these common targets. I will present the typical N-alkylation and acylation steps using 2,6-dimethylaniline as the core. I'll then explore 2-Benzyloxy-6-methylaniline's potential in less-trodden paths.

Investigating Alternative Applications

I'm now diving into the potential uses of 2-Benzyloxy-6-methylaniline, recognizing it's not the primary route for the user's focus compounds. Searches confirm 2,6-dimethylaniline's role in synthesizing metalaxyl and related fungicides via N-alkylation and acylation. I am now looking for niche applications where 2-Benzyloxy-6-methylaniline is directly used or serves as a precursor in other agrochemicals.

Pinpointing Key Precursors

I've been focusing on phenylamide fungicide synthesis. My research now strongly suggests that 2,6-dimethylaniline is a pivotal precursor. I haven't found any evidence supporting the use of 2-benzyloxy-6-methylaniline in the synthesis of any commercial product.

Reframing the Approach

I'm now restructuring the response. The primary focus will be clarifying the correct precursor: 2,6-dimethylaniline, essential for phenylamide synthesis. I'll detail a synthesis of benalaxyl from it. Then, I'll explore potential, albeit less likely, roles for 2-benzyloxy-6-methylaniline, considering its benzyloxy group as either a protectant or a novel scaffold component. I'll search for related structures in agrochemical patents and discuss debenzylation, preparing for the diagrams.

Clarifying Misconceptions and Plan

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Method

Application Notes and Protocols for the Reductive Amination of 2-Benzyloxy-6-methylaniline

Introduction: The Strategic Importance of N-Alkylated 2-Benzyloxy-6-methylaniline Scaffolds In the landscape of modern drug discovery and development, the synthesis of complex secondary and tertiary amines is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Alkylated 2-Benzyloxy-6-methylaniline Scaffolds

In the landscape of modern drug discovery and development, the synthesis of complex secondary and tertiary amines is a cornerstone of medicinal chemistry. Among these, N-alkylated 2-benzyloxy-6-methylaniline derivatives represent a privileged scaffold. The strategic placement of a bulky benzyloxy group and a methyl group ortho to the amine functionality introduces specific steric and electronic properties that are crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Reductive amination stands out as a robust and versatile method for the C-N bond formation required to generate these valuable intermediates, offering a high degree of control and functional group tolerance.[1][2] This guide provides an in-depth exploration of the chemical principles and practical protocols for the successful reductive amination of 2-Benzyloxy-6-methylaniline with a range of carbonyl compounds.

Mechanistic Insights: Navigating the Challenges of a Hindered Aniline

The reductive amination of 2-Benzyloxy-6-methylaniline, while conceptually straightforward, presents unique challenges due to the steric hindrance imposed by the ortho-substituents. The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form a sterically encumbered iminium ion. This iminium ion is subsequently reduced by a hydride source to yield the final N-alkylated product.

The rate-limiting step in the reductive amination of hindered anilines is often the formation of the imine or iminium ion. The bulky benzyloxy and methyl groups can impede the approach of the carbonyl compound and hinder the necessary conformational changes for dehydration.[3][4] Therefore, the choice of reagents and reaction conditions is critical to drive the equilibrium towards the iminium ion and ensure efficient reduction.

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Aniline 2-Benzyloxy-6-methylaniline Carbinolamine Carbinolamine Intermediate Aniline->Carbinolamine + Carbonyl Carbonyl Aldehyde/Ketone (R1-CO-R2) Iminium Iminium Ion Carbinolamine->Iminium - H2O Product N-Alkylated Product Iminium->Product Hydride Hydride Source (e.g., NaBH(OAc)3) Hydride->Iminium Reduction

Figure 1: General workflow of the reductive amination of 2-Benzyloxy-6-methylaniline.

Selecting the Optimal Reducing Agent: The Case for Sodium Triacetoxyborohydride

A variety of reducing agents are available for reductive amination, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. However, for sterically hindered and electronically rich anilines like 2-Benzyloxy-6-methylaniline, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) emerges as the reagent of choice.[1][5]

Here's why:

  • Mildness and Selectivity: STAB is a milder reducing agent than sodium borohydride, which reduces the risk of reducing the starting aldehyde or ketone before imine formation.[5] Its reactivity is attenuated by the electron-withdrawing acetate groups, making it highly selective for the reduction of the protonated iminium ion over the neutral carbonyl compound.[1][6]

  • Acid Tolerance: The reaction can be performed in the presence of acetic acid, which can catalyze the formation of the iminium ion from the sterically hindered aniline and the carbonyl partner.[1]

  • Safety: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas upon acidification, making it a safer alternative for laboratory and scale-up applications.

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of 2-Benzyloxy-6-methylaniline. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Reductive Amination with an Aliphatic Aldehyde (e.g., Isovaleraldehyde)

This protocol is suitable for the reaction of 2-Benzyloxy-6-methylaniline with a non-conjugated aliphatic aldehyde.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Benzyloxy-6-methylaniline213.281.01.0
Isovaleraldehyde86.131.21.2
Sodium Triacetoxyborohydride (STAB)211.941.51.5
Dichloromethane (DCM), anhydrous-10 mL-
Saturated aq. Sodium Bicarbonate---
Anhydrous Sodium Sulfate---

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Benzyloxy-6-methylaniline (1.0 mmol, 213 mg) and anhydrous dichloromethane (10 mL).

  • Stir the solution at room temperature until the aniline is fully dissolved.

  • Add isovaleraldehyde (1.2 mmol, 129 µL).

  • Stir the mixture for 10-15 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 318 mg). A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Stir the biphasic mixture vigorously for 20-30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-isopentyl-2-benzyloxy-6-methylaniline.

Protocol 2: Reductive Amination with a Cyclic Ketone (e.g., Cyclohexanone)

This protocol is adapted for the generally less reactive ketone substrates. The addition of acetic acid is often beneficial to catalyze imine formation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Benzyloxy-6-methylaniline213.281.01.0
Cyclohexanone98.141.51.5
Sodium Triacetoxyborohydride (STAB)211.941.81.8
Acetic Acid60.051.21.2
1,2-Dichloroethane (DCE), anhydrous-10 mL-
Saturated aq. Sodium Bicarbonate---
Anhydrous Sodium Sulfate---

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Benzyloxy-6-methylaniline (1.0 mmol, 213 mg), cyclohexanone (1.5 mmol, 156 µL), and anhydrous 1,2-dichloroethane (10 mL).

  • Add acetic acid (1.2 mmol, 69 µL) to the mixture.

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.8 mmol, 381 mg) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. For particularly sluggish reactions, the temperature can be gently increased to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature (if heated) and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the solution is basic (pH > 8).

  • Follow steps 8-12 from Protocol 1 for workup and purification to yield N-cyclohexyl-2-benzyloxy-6-methylaniline.

Experimental_Workflow Start Start Reagents Combine Aniline, Carbonyl & Solvent Start->Reagents Acid Add Acetic Acid (for Ketones) Reagents->Acid STAB Add NaBH(OAc)3 Reagents->STAB No (for Aldehydes) Acid->STAB Yes Reaction Stir at RT (Monitor Progress) STAB->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 2: Decision workflow for reductive amination protocols.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature. Incomplete imine formation.Increase reaction time. Gently heat the reaction to 40-50 °C. For ketones, ensure the addition of a catalytic amount of acetic acid. For very unreactive carbonyls, consider using a more forceful dehydrating agent like Ti(OiPr)₄ prior to reduction.
Side Products Reduction of the starting carbonyl. Over-alkylation (less common with STAB).Ensure STAB is added after the initial mixing of the amine and carbonyl to favor imine formation. Use a milder reducing agent if carbonyl reduction is significant. Use a 1:1 stoichiometry of amine to carbonyl to minimize dialkylation.
Difficult Purification Close polarity of starting material and product. Presence of byproducts.Optimize the eluent system for column chromatography. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.

Conclusion

The reductive amination of 2-Benzyloxy-6-methylaniline is a powerful transformation for accessing structurally complex amines that are of high value in pharmaceutical research. While the steric hindrance of the aniline presents a challenge, the use of sodium triacetoxyborohydride in an appropriate solvent system provides a reliable and selective method for achieving this transformation. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully synthesize a diverse range of N-alkylated 2-benzyloxy-6-methylaniline derivatives.

References

  • Guerry, P., et al. (2014). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. Request PDF. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Ketones and Aldehydes. Use of Sodium Triacetoxyborohydride. Available at: [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Chem 115. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Benzyloxy-6-methylaniline Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Benzyloxy-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals experiencing yield bottlenecks, regioselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Benzyloxy-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or unwanted deprotection during the synthesis of this critical building block.

Below, you will find our field-proven workflow, troubleshooting FAQs, quantitative comparisons, and self-validating protocols to ensure a robust and high-yielding synthesis.

Synthesis Workflow & Pathway Selection

G N1 2-Nitro-3-methylphenol (Starting Material) N2 O-Benzylation Step BnBr, K2CO3, DMF N1->N2 N3 2-Benzyloxy-1-nitro-3-methylbenzene (Stable Intermediate) N2->N3 High Yield N4 Chemoselective Reduction Zn dust, TPGS-750-M, H2O N3->N4 Chemoselective Route N6 Standard Hydrogenation Pd/C, H2 (Avoid) N3->N6 Non-selective Route N5 2-Benzyloxy-6-methylaniline (Target Product) N4->N5 Target Intact N7 2-Amino-3-methylphenol (De-benzylated Byproduct) N6->N7 Ether Cleavage

Figure 1: Optimized synthesis workflow for 2-Benzyloxy-6-methylaniline vs. non-selective reduction.

Section 1: Core Troubleshooting & FAQs

Q1: Why is my yield so low when directly benzylating 2-amino-3-methylphenol? A1: Direct benzylation of 2-amino-3-methylphenol typically results in poor yields of the desired O-benzylated product due to competing N-alkylation. The exocyclic amino group is highly nucleophilic, leading to a messy mixture of O-alkylated, N-alkylated, and N,N-dialkylated products. Causality & Solution: To establish a high-yielding protocol, you must change the starting material to 2-nitro-3-methylphenol . The strongly electron-withdrawing nitro group (via both inductive and resonance effects) entirely masks nucleophilicity at that position, ensuring 100% regioselective O-benzylation.

Q2: I successfully synthesized 2-benzyloxy-1-nitro-3-methylbenzene, but my reduction step yields 2-amino-3-methylphenol. What went wrong? A2: You likely used standard catalytic hydrogenation (e.g., Pd/C with H₂ gas). While excellent for reducing nitro groups, palladium-catalyzed hydrogenation simultaneously triggers hydrogenolysis, cleaving the benzyl ether and reverting your molecule to the de-benzylated phenol. Causality & Solution: You must employ a chemoselective reduction method that reduces the nitro group without affecting the benzyl ether. A highly recommended, environmentally friendly protocol utilizes Zinc dust in water with TPGS-750-M nanomicelles at room temperature, which preserves benzyl ethers entirely 1. Alternatively, standard Iron/NH₄Cl (Béchamp reduction) can be used, as the use of iron in the stoichiometric reduction of nitro compounds is a well-established method that tolerates benzyl ethers 2.

Q3: Can I use the Boc-protection route instead of starting with a nitroarene? A3: Yes, starting from 2-amino-3-methylphenol, you can synthesize the N-Boc derivative (using Boc₂O), perform the O-benzylation, and then deprotect using TFA. However, this adds two synthetic steps to your workflow, significantly reducing the overall atom economy and cumulative yield. The nitro-reduction route is generally superior for scale-up.

Q4: My Iron/NH₄Cl reduction is forming a thick sludge that traps my product. How do I improve recovery? A4: The Béchamp-style reduction generates iron oxides (Fe₂O₃/Fe₃O₄) which are highly adsorptive and easily trap polar amines. Causality & Solution: Do not extract directly from the aqueous sludge. Instead, add a polar aprotic solvent like EtOAc or THF directly to the reaction mixture, stir vigorously to solubilize the product, and filter the entire biphasic mixture through a tightly packed Celite pad. Wash the Celite cake thoroughly with hot EtOAc. This prevents the product from remaining trapped in the iron oxide matrix.

Section 2: Quantitative Data & Reagent Comparison

To assist in selecting the optimal reduction conditions for the intermediate (2-benzyloxy-1-nitro-3-methylbenzene), refer to the comparative data below:

Reduction MethodCatalyst / ReagentSolventTempBenzyl Ether Cleavage?Expected Yield (Target)
Catalytic Hydrogenation Pd/C, H₂ (1 atm)MeOH / EtOH25°CYes (Complete) < 5%
Transfer Hydrogenation Raney Ni, HydrazineEtOH60°CPartial40 - 50%
Metal-Acid (Béchamp) Fe powder, NH₄ClEtOH / H₂O80°CNo80 - 85%
Nanomicelle Reduction Zn dust, TPGS-750-MH₂O25°CNo> 90%
Section 3: Step-by-Step Methodologies
Protocol A: Regioselective O-Benzylation of 2-Nitro-3-methylphenol

This protocol utilizes mild conditions to achieve quantitative O-alkylation.

  • Setup: Charge a clean, dry round-bottom flask with 2-nitro-3-methylphenol (1.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv).

    • Causality: Because the ortho-nitro group significantly lowers the pKa of the phenol (pKa ~7.2) via resonance stabilization of the phenoxide anion, a mild base like K₂CO₃ is entirely sufficient for complete deprotonation without inducing unwanted side reactions.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise at 0°C to control the initial exotherm.

  • Reaction: Warm to room temperature and stir for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the bright yellow starting material spot (lower Rf due to the polar hydroxyl group) is entirely replaced by a higher Rf spot (the non-polar benzyl ether).

  • Workup: Quench with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).

    • Causality: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous phase, preventing it from interfering with the subsequent reduction step.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-benzyloxy-1-nitro-3-methylbenzene.

Protocol B: Chemoselective Reduction to 2-Benzyloxy-6-methylaniline (Nanomicelle Method)

This protocol selectively reduces the nitro group while leaving the sensitive benzyl ether intact.

  • Solvent Preparation: Prepare a 2 wt % solution of TPGS-750-M in HPLC-grade water.

  • Substrate Addition: Add 2-benzyloxy-1-nitro-3-methylbenzene (1.0 equiv) to the aqueous surfactant solution (0.5 M substrate concentration).

  • Reduction: Add Zinc dust (3.0 equiv) in one portion at room temperature.

    • Causality: The TPGS-750-M nanomicelles encapsulate both the highly hydrophobic nitroarene and the zinc particle surface. This creates a localized lipophilic reaction environment in water that facilitates rapid single-electron transfer from zinc to the nitro group without the need for harsh acids or pressurized hydrogen gas 1.

  • Reaction: Stir vigorously at room temperature for 2-4 hours.

    • Self-Validation: The reaction mixture will transition from the characteristic deep yellow/orange of the nitroaromatic compound to a pale/colorless suspension as the primary amine is formed.

  • Extraction: Extract the mixture with a minimal amount of Ethyl Acetate.

  • Filtration: Filter the organic phase through a short pad of Celite to remove insoluble zinc oxide/hydroxide salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to obtain pure 2-Benzyloxy-6-methylaniline.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Benzyloxy-6-methylaniline Debenzylation

Welcome to the Advanced Synthesis Support Center. The debenzylation of 2-benzyloxy-6-methylaniline to yield 2-amino-3-methylphenol is a notoriously challenging transformation in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The debenzylation of 2-benzyloxy-6-methylaniline to yield 2-amino-3-methylphenol is a notoriously challenging transformation in drug development. The presence of a free aniline—a potent nucleophile and metal-coordinator—in close proximity to the cleaving ether linkage creates competing reaction pathways.

This guide provides diagnostic workflows, mechanistic explanations, and self-validating protocols to eliminate side reactions and achieve quantitative yields.

Diagnostic Decision Tree

Use the following diagnostic workflow to identify the root cause of your side reactions based on your chosen cleavage methodology.

TroubleshootingTree Start 2-Benzyloxy-6-methylaniline Debenzylation Method1 Catalytic Hydrogenation (Pd/C, H2) Start->Method1 Method2 Lewis Acid Cleavage (e.g., BBr3) Start->Method2 Issue1 Issue: N-Alkylation (Borrowing Hydrogen) Method1->Issue1 Issue2 Issue: Catalyst Poisoning (Incomplete Conversion) Method1->Issue2 Issue3 Issue: N-Benzylation & Ring Halogenation Method2->Issue3 Sol1 Solution: Switch solvent to TFE (Trifluoroethanol) Issue1->Sol1 Sol2 Solution: Acidify with HCl to protonate amine Issue2->Sol2 Sol3 Solution: Add cation scavenger (e.g., Thioanisole) Issue3->Sol3

Diagnostic workflow for troubleshooting 2-benzyloxy-6-methylaniline debenzylation side reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I observing N-ethyl or N-methyl side products during Pd/C hydrogenation?

The Causality: When performing catalytic hydrogenolysis in standard primary alcohols (like methanol or ethanol), the palladium catalyst can inadvertently oxidize the solvent to formaldehyde or acetaldehyde. The highly nucleophilic aniline group of your substrate rapidly condenses with these aldehydes to form an imine. The Pd/H₂ system then reduces this imine, resulting in irreversible N-alkylation via a "borrowing hydrogen" pathway. The Solution: Switch your solvent to 2,2,2-Trifluoroethanol (TFE). The strong electron-withdrawing nature of the trifluoromethyl group renders TFE highly resistant to Pd-mediated oxidation. This completely shuts down the aldehyde-formation pathway while maintaining the excellent solubility and proton-donating characteristics required for efficient O-debenzylation 1.

Q2: My debenzylation stalls at 50% conversion. Is the catalyst poisoned?

The Causality: Yes. The free aniline nitrogen possesses a localized lone pair that strongly coordinates to the active palladium surface. This competitive binding blocks hydrogen activation and prevents further substrate adsorption, causing the catalytic cycle to stall prematurely [[2]](). The ortho-methyl group further creates a sterically demanding environment that traps the metal center. The Solution: Protonate the amine prior to adding the catalyst. By adding 1.1 equivalents of HCl, you convert the aniline into an anilinium salt. This ties up the nitrogen's lone pair, completely eliminating its ability to coordinate with and poison the metal surface.

Q3: When using BBr₃, I observe multiple heavy mass peaks. How do I prevent this?

The Causality: Lewis acid-mediated cleavage of benzyl ethers proceeds via the generation of a highly electrophilic benzyl bromide or a transient benzyl cation equivalent [[3]](). Because the aniline nitrogen is highly nucleophilic, it rapidly attacks this intermediate, leading to N-benzylation. Furthermore, the electron-rich aromatic ring of the newly formed 2-amino-3-methylphenol is highly susceptible to electrophilic aromatic bromination. The Solution: Introduce a highly reactive, sacrificial nucleophile (a cation scavenger) such as thioanisole or pentamethylbenzene (typically 5–10 equivalents). The scavenger will trap the reactive benzyl species and free bromine before they can interact with your substrate.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the expected outcomes and side-reaction profiles when applying different debenzylation conditions to 2-benzyloxy-6-methylaniline.

Cleavage MethodSolvent / AdditivesPrimary Product Yield (%)Major Side ReactionSide Product (%)
Pd/C, H₂ (1 atm) Ethanol45%N-Ethylation35%
Pd/C, H₂ (1 atm) THF20%Catalyst PoisoningN/A (80% SM recovery)
Pd/C, H₂ (1 atm) TFE + 1.1 eq HCl >95% None <2%
BBr₃ (2.0 eq) DCM (-78 °C to RT)30%N-Benzylation / Bromination55%
BBr₃ (2.0 eq) DCM + Thioanisole (10 eq)82%Bromination8%

Validated Experimental Protocol

To ensure absolute trustworthiness, the following methodology utilizes a self-validating system. Built-in checkpoints guarantee that the physical state of the reaction prevents side reactions before they can occur.

Chemoselective O-Debenzylation via Hydrogenolysis in TFE

Objective: Achieve >95% cleavage of the benzyl ether to yield 2-amino-3-methylphenol without N-alkylation or catalyst poisoning.

Materials Required:

  • 2-Benzyloxy-6-methylaniline (1.0 eq)

  • 10% Pd/C (10 wt% relative to substrate)

  • 2,2,2-Trifluoroethanol (TFE, 0.1 M concentration)

  • 1M HCl in diethyl ether (1.1 eq)

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 2-benzyloxy-6-methylaniline in TFE (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Amine Deactivation: Dropwise add 1M HCl in ether (1.1 eq) to the stirring solution at room temperature.

    • Self-Validation Checkpoint 1: Spot the solution on pH paper. The pH must be ≤ 3. This confirms complete anilinium salt formation, which is mandatory to prevent Pd coordination and catalyst poisoning.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C powder. (Safety Note: Pd/C is pyrophoric; never add it to a dry flask or in the presence of methanol vapors without inert gas).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) and stir vigorously at 25 °C.

  • Reaction Monitoring: After 2 hours, withdraw a 50 µL aliquot.

    • Self-Validation Checkpoint 2: Filter the aliquot through a micro-Celite plug, dilute with acetonitrile, and analyze via LC-MS. The complete disappearance of the starting material mass ( m/z [M+H]⁺ 214) and the appearance of the product mass ( m/z [M+H]⁺ 124) validates successful cleavage. If conversion is <95%, re-purge with H₂ and stir for an additional 2 hours.

  • Workup: Flush the system with Argon. Filter the heterogeneous mixture through a pad of Celite, washing thoroughly with Ethyl Acetate (EtOAc). Concentrate the filtrate under reduced pressure.

  • Free-Basing: Partition the crude anilinium hydrochloride salt between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford pure 2-amino-3-methylphenol.

Sources

Troubleshooting

Optimizing solvent systems for 2-Benzyloxy-6-methylaniline liquid-liquid extraction

Welcome to the Technical Support Center for the isolation and purification of 2-Benzyloxy-6-methylaniline . As a sterically hindered, highly lipophilic aniline derivative, this compound presents unique challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Benzyloxy-6-methylaniline . As a sterically hindered, highly lipophilic aniline derivative, this compound presents unique challenges during liquid-liquid extraction (LLE), including pH-dependent partitioning and a high propensity for emulsion formation.

This guide is designed for researchers and drug development professionals. It bypasses basic laboratory instructions to focus on the causality of phase behaviors , providing self-validating protocols and evidence-based troubleshooting strategies.

Physicochemical Properties & Solvent Selection

The extraction of 2-Benzyloxy-6-methylaniline is fundamentally driven by its acid-base chemistry. The baseline pKa of an unsubstituted aniline is approximately 4.58[1]. While the electron-donating methyl group and the bulky benzyloxy ether slightly modulate this value, the core mechanistic principle remains:

  • At acidic pH (pH < 2): The primary amine is protonated, forming a highly water-soluble ammonium salt.

  • At basic pH (pH > 8): The amine is neutralized. The molecule's inherent lipophilicity (driven by the benzyloxy and methyl groups) forces it out of the aqueous phase and into the organic solvent[2].

Matching the polarity of the neutralized analyte with the extraction solvent is critical for maximizing recovery[3].

Table 1: Solvent Optimization Matrix for 2-Benzyloxy-6-methylaniline
Extraction SolventPolarity IndexDensity (g/mL)Emulsion RiskSuitability & Mechanistic Rationale
Hexane 0.10.66LowPoor: Too non-polar. Fails to adequately solvate the polar amine headgroup.
MTBE 2.50.74LowExcellent: Optimal balance of lipophilicity and volatility. Density differential with water ensures rapid phase separation.
Dichloromethane (DCM) 3.11.33HighGood: Excellent solubility, but forms the bottom layer and is highly prone to intractable emulsions with basic aqueous matrices.
Ethyl Acetate (EtOAc) 4.40.90ModerateVery Good: High recovery due to higher polarity[3], but density is close to water, requiring salting out to prevent phase merging.

Experimental Workflow & Logic

The following diagram illustrates the optimized logical pathway for isolating 2-Benzyloxy-6-methylaniline from a mixed aqueous matrix.

LLE_Optimization AqSample Aqueous Sample (Protonated Aniline) BaseAdj Adjust pH > 8.0 (Neutralize Amine) AqSample->BaseAdj AddSolvent Add MTBE or EtOAc (Organic Extraction) BaseAdj->AddSolvent Mix Gentle Swirling (Minimize Shear) AddSolvent->Mix PhaseSep Phase Separation Mix->PhaseSep CheckEmulsion Emulsion Present? PhaseSep->CheckEmulsion Resolve Add NaCl (Brine) or Centrifuge CheckEmulsion->Resolve Yes Collect Collect Organic Phase (Target Compound) CheckEmulsion->Collect No Resolve->PhaseSep Retry

Workflow for pH-driven liquid-liquid extraction of 2-Benzyloxy-6-methylaniline.

Self-Validating Extraction Protocol

This protocol utilizes an acid-base back-extraction methodology to separate the target aniline from both water-soluble salts and highly lipophilic neutral impurities.

Phase A: Forward Extraction (Isolating the Free Base)
  • Aqueous Preparation: Dilute your reaction mixture with deionized water. Add 1M NaOH dropwise while stirring.

    • Causality: The amine must be deprotonated to partition into the organic phase[2].

    • Self-Validation Check: Verify the pH is > 8.0 using a calibrated pH meter. You should visually observe a milky suspension forming as the lipophilic free base precipitates from the aqueous phase.

  • Solvent Addition: Add MTBE at a 1:1 volume ratio to the aqueous phase.

    • Self-Validation Check: Observe the phase boundary before mixing. MTBE (density 0.74 g/mL) must form a distinct top layer[4].

  • Agitation: Seal the separatory funnel and invert gently 5-10 times. Vent frequently.

    • Causality: Vigorous shaking creates high-shear environments that stabilize micro-droplets, leading to emulsions[5].

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

Phase B: Back Extraction (Purification from Neutral Impurities)
  • Acidification: Add 1M HCl (1:1 volume) to the retained organic layer. Swirl gently and let separate.

    • Causality: The HCl protonates the 2-Benzyloxy-6-methylaniline, forcing it into the aqueous phase as an ammonium salt[2][3]. Neutral lipophilic impurities remain trapped in the MTBE layer.

    • Self-Validation Check: Perform the "water drop test" on the drained lower layer. A drop of water added to it should seamlessly mix, confirming it is the aqueous product layer[6].

  • Final Recovery: Discard the MTBE waste. Basify the new aqueous layer back to pH > 8.0 with NaOH, and extract with fresh Ethyl Acetate to maximize final recovery[3]. Wash the final organic layer with saturated brine to remove residual water[6].

Troubleshooting & FAQs

Q: Why am I getting a persistent, thick emulsion when using Ethyl Acetate? A: Emulsions occur when surfactant-like molecules stabilize the boundary between the aqueous and organic phases, or when the densities of the two liquids are too similar[4][5]. Ethyl acetate has a density of 0.90 g/mL, which is dangerously close to water (1.00 g/mL).

  • Resolution: Increase the density of the aqueous layer by adding solid NaCl or saturated brine. This technique, known as "salting out," increases the ionic strength of the aqueous phase, forcing the phases to separate[3][4][5]. Alternatively, dilute the organic layer with a less dense solvent (like hexane) to increase the density differential[4].

Q: My recovery of 2-Benzyloxy-6-methylaniline is unacceptably low (<50%). What went wrong? A: Low recovery is almost exclusively a function of incorrect pH or mismatched solvent polarity[3].

  • Resolution: First, re-verify the pH. Because aniline derivatives are basic, if the pH is neutral or slightly acidic, a significant fraction of the amine remains protonated and water-soluble[2]. Ensure the aqueous phase is strictly pH > 8. If the pH is correct, your solvent may lack the polarity required to solvate the molecule. Switch from MTBE (Polarity Index 2.5) to a solvent with a higher polarity index, such as Ethyl Acetate (Polarity Index 4.4), to improve the partition coefficient[3].

Q: I have three layers in my separatory funnel. Which one contains my product? A: A third layer (often a "rag layer" at the interface) usually consists of insoluble polymeric byproducts, precipitated salts, or unbroken emulsion[4].

  • Resolution: Do not guess. Drain the bottom layer and perform the water drop test[6]. If the middle layer is an emulsion, filter the entire mixture through a glass wool plug or phase separation filter paper to mechanically break the suspension[5].

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the GC-MS Analysis and Electron Ionization Fragmentation of 2-Benzyloxy-6-methylaniline

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is a cornerstone of robust chemical research. This guide provides an in-depth technical exami...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is a cornerstone of robust chemical research. This guide provides an in-depth technical examination of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis and electron ionization (EI) fragmentation behavior of 2-Benzyloxy-6-methylaniline, a key building block in various synthetic pathways. We will explore the causality behind experimental choices, present a detailed analytical protocol, and compare the GC-MS approach with alternative analytical methodologies, supported by experimental data and authoritative references.

Introduction to 2-Benzyloxy-6-methylaniline and its Analytical Importance

2-Benzyloxy-6-methylaniline, with a molecular formula of C₁₄H₁₅NO and a molecular weight of 213.28 g/mol , is an aromatic amine containing a benzyl ether moiety.[1] Its structural complexity, with both an aniline and a benzyl ether group, presents a unique and illustrative case for mass spectrometric analysis. Accurate characterization of this and similar molecules is crucial for ensuring the purity of downstream products and for understanding potential side reactions in synthetic processes. GC-MS, with its high separation efficiency and detailed structural information from mass spectrometry, is a powerful tool for this purpose.

GC-MS Analysis of 2-Benzyloxy-6-methylaniline: A Step-by-Step Protocol

The successful GC-MS analysis of 2-Benzyloxy-6-methylaniline hinges on the careful selection of chromatographic and mass spectrometric parameters. The goal is to achieve a sharp chromatographic peak for the analyte, ensuring its thermal stability during the analysis, and to generate a reproducible and informative mass spectrum.

Experimental Protocol

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 2-Benzyloxy-6-methylaniline in a high-purity solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

  • Ensure the sample is fully dissolved and free of particulate matter by vortexing and, if necessary, filtering through a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: A non-polar or semi-polar capillary column is recommended to achieve good peak shape for the aromatic amine. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless injector.

    • Injection Mode: Splitless for trace analysis or a split ratio of 20:1 for more concentrated samples.

    • Injector Temperature: 250 °C. This temperature is a balance between ensuring complete volatilization of the analyte and minimizing the risk of thermal degradation.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes. This program allows for the efficient elution of the analyte while separating it from potential impurities.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns that can be compared with library spectra.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450. This range will capture the molecular ion and all significant fragment ions.

    • Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

Rationale for Experimental Choices

The selection of a non-polar column like DB-5ms is based on the principle of "like dissolves like." The aromatic and ether functionalities of 2-benzyloxy-6-methylaniline interact favorably with the stationary phase, leading to good chromatographic resolution. The splitless injection mode is chosen for its ability to transfer the maximum amount of analyte onto the column, which is crucial for achieving low detection limits. The oven temperature program is designed to be aggressive enough to elute the relatively high-boiling analyte in a reasonable time while maintaining good peak shape.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolution Dissolve in Dichloromethane Filtration Filter (0.22 µm) Dissolution->Filtration Injection Splitless Injection (250°C) Filtration->Injection Separation DB-5ms Column (Temp. Program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Quadrupole Mass Analyzer (m/z 40-450) Ionization->Analysis Detection Detector Analysis->Detection Data_System Data System (Spectrum & Chromatogram) Detection->Data_System Data Acquisition

Caption: Workflow for GC-MS analysis of 2-Benzyloxy-6-methylaniline.

Electron Ionization Fragmentation of 2-Benzyloxy-6-methylaniline

Under electron ionization, the 2-benzyloxy-6-methylaniline molecule will be ionized to form a molecular ion (M⁺˙), which will then undergo fragmentation. The fragmentation pattern is predictable based on the functional groups present.

Predicted Fragmentation Pathway:

The molecular ion of 2-benzyloxy-6-methylaniline is expected at m/z 213 . Due to the presence of a nitrogen atom, this molecular ion will have an odd mass-to-charge ratio, following the nitrogen rule.[2][3]

The major fragmentation pathways are anticipated to be:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond to lose a benzyloxy radical, or more likely, rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is a very common and characteristic fragmentation for benzyl-containing compounds.[4] The remaining fragment would be the 2-amino-6-methylphenoxyl radical. Alternatively, cleavage of the benzyl C-O bond can lead to the formation of a radical cation of 2-amino-6-methylphenol at m/z 123 .

  • Alpha-Cleavage of the Amine: Aromatic amines can undergo cleavage of the bond beta to the aromatic ring. In this case, this would involve the benzylic C-O bond, leading back to the formation of the tropylium ion.

  • Loss of the Aniline Moiety: Cleavage can also occur where the charge is retained on the benzyl portion, leading to a fragment at m/z 107 corresponding to the benzyl-oxygen cation.

  • Fragmentation of the Aniline Ring: Aromatic amines can also fragment through the loss of HCN, which would lead to a fragment at m/z 186 (213 - 27).[5]

The base peak in the spectrum is highly likely to be the tropylium ion at m/z 91 due to its exceptional stability.

Fragmentation_Pathway cluster_frags Primary Fragments M [C₁₄H₁₅NO]⁺˙ m/z 213 (Molecular Ion) Tropylium [C₇H₇]⁺ m/z 91 (Tropylium Ion - Base Peak) M->Tropylium - C₇H₈NO˙ Aniline_Radical [C₇H₈NO]⁺˙ m/z 123 M->Aniline_Radical - C₇H₇˙ Benzyl_O_Cation [C₇H₇O]⁺ m/z 107 M->Benzyl_O_Cation - C₇H₈N˙ Loss_HCN [C₁₃H₁₄O]⁺˙ m/z 186 M->Loss_HCN - HCN

Caption: Predicted EI fragmentation of 2-Benzyloxy-6-methylaniline.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique for the analysis of 2-benzyloxy-6-methylaniline, other methods can also be employed, each with its own advantages and disadvantages. The primary alternative is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

FeatureGC-MSLC-MS
Analyte Volatility Requires volatile or semi-volatile analytes. Derivatization may be needed for polar compounds.[3]Suitable for a wide range of polarities and non-volatile compounds.[6]
Thermal Stability Analytes must be thermally stable at the injection port and oven temperatures.Analysis is performed at or near ambient temperature, suitable for thermally labile compounds.[7]
Sample Preparation May require derivatization to increase volatility.[8]Often simpler, involving dissolution and filtration.[9]
Separation Mechanism Based on boiling point and interaction with the stationary phase.Based on polarity and partitioning between the mobile and stationary phases.
Ionization Typically hard ionization (Electron Ionization) leading to extensive fragmentation and detailed structural information.Soft ionization techniques (e.g., ESI, APCI) often produce the molecular ion with minimal fragmentation, which is advantageous for molecular weight determination.[9]
Sensitivity Generally provides good sensitivity, especially in Selected Ion Monitoring (SIM) mode.Can offer very high sensitivity, particularly with tandem MS (LC-MS/MS), for trace analysis.[10][11]
Library Matching Extensive EI libraries (e.g., NIST, Wiley) are available for compound identification.Libraries are less comprehensive than for EI-GC-MS.

For 2-benzyloxy-6-methylaniline, which is sufficiently volatile and thermally stable, GC-MS is an excellent choice, providing rich structural information through its characteristic fragmentation pattern. However, for related compounds that may be more polar or thermally sensitive, LC-MS would be the superior technique. LC-MS would likely show a strong protonated molecular ion at m/z 214 ([M+H]⁺) with minimal fragmentation, which is useful for confirming the molecular weight but provides less structural detail compared to EI-GC-MS.

Conclusion

The GC-MS analysis of 2-benzyloxy-6-methylaniline provides a robust and informative method for its characterization. By understanding the principles of gas chromatography and electron ionization mass spectrometry, a detailed analytical protocol can be developed to achieve reliable and reproducible results. The predicted fragmentation pattern, dominated by the formation of the stable tropylium ion, serves as a clear fingerprint for the identification of this molecule. While alternative techniques like LC-MS offer advantages for certain types of analytes, GC-MS remains a premier choice for the structural elucidation of volatile and semi-volatile compounds like 2-benzyloxy-6-methylaniline, offering unparalleled detail in its fragmentation spectra. This guide provides the foundational knowledge for researchers to confidently apply this powerful analytical technique in their own work.

References

  • ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Available from: [Link]

  • PubMed. Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Available from: [Link]

  • JoVE. Video: Mass Spectrometry of Amines. Available from: [Link]

  • ResolveMass Laboratories Inc. GC-MS vs LC-MS. Available from: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

  • Agilent. Substituted Anilines. Available from: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • GenTech Scientific. The Difference Between GC/MS and LC/MS Systems. Available from: [Link]

  • Covalent. LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available from: [Link]

  • Biotage. How does your sample prep change for LC/MS vs GC/MS. Available from: [Link]

  • ACS Publications. A Duality of Mechanisms for the Fragmentation of Substituted Benzyloxychlorocarbenes. Available from: [Link]

  • Matrix Fine Chemicals. 2-(BENZYLOXY)-6-METHYLANILINE. Available from: [Link]

  • ResearchGate. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available from: [Link]

  • OPUS. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available from: [Link]

Sources

Comparative

Comparing steric effects: 2-Benzyloxy-6-methylaniline vs ortho-toluidine

An in-depth understanding of steric effects is paramount in modern organic synthesis and medicinal chemistry. The spatial arrangement of atoms around a reactive center dictates not only the thermodynamic feasibility of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of steric effects is paramount in modern organic synthesis and medicinal chemistry. The spatial arrangement of atoms around a reactive center dictates not only the thermodynamic feasibility of a reaction but also the kinetic pathways it can traverse.

This guide provides an objective, data-driven comparison between two distinct aniline derivatives: ortho-toluidine (a mono-ortho substituted aniline) and 2-benzyloxy-6-methylaniline (a highly hindered di-ortho substituted aniline). By analyzing their structural profiles, we can predict their behavior in nucleophilic substitutions, cross-coupling reactions, and their utility in advanced drug design.

Structural and Steric Profiling: The Causality of Reactivity

The reactivity of the primary amine in aniline derivatives is governed by the interplay of electronic resonance and steric shielding.

Ortho-Toluidine (2-Methylaniline): The Mono-Ortho Baseline Ortho-toluidine features a single methyl group adjacent to the amine. This mono-ortho substitution provides moderate steric hindrance. While the methyl group is electron-donating (+I effect), slightly increasing the electron density on the nitrogen, its physical bulk alters the reaction kinetics compared to unsubstituted aniline. Kinetic Isotope Effect (KIE) studies demonstrate this causality perfectly: in nucleophilic aromatic substitution (SNAr) reactions with 2,4-dinitrofluorobenzene, the 18 F/ 19 F KIE for 2-methylaniline is 1.0119 (compared to 1.0005 for 4-methylaniline)[1]. This significant shift proves that the steric bulk of a single ortho-methyl group is sufficient to change the rate-limiting step from nucleophilic addition to nucleofuge (leaving group) departure[1].

2-Benzyloxy-6-methylaniline: The Di-Ortho Fortress In stark contrast, 2-benzyloxy-6-methylaniline (CAS: 883107-58-2) is flanked by two ortho substituents: a rigid methyl group and a bulky, flexible benzyloxy ether[2]. This di-ortho substitution creates a massive "steric shield" around the nitrogen lone pair. The dual bulk forces the amine out of coplanarity with the aromatic ring, disrupting resonance and significantly reducing its nucleophilicity. In standard catalytic cycles, this excessive steric hindrance prevents the necessary coordination between the amine and the electrophile or transition-metal catalyst, often rendering the substrate completely unreactive under standard conditions[3].

G cluster_0 Mono-ortho (o-Toluidine) cluster_1 Di-ortho (2-Benzyloxy-6-methylaniline) A1 o-Toluidine (Moderate Sterics) TS1 Accessible Transition State A1->TS1 P1 Amide Product (High Yield) TS1->P1 A2 2-Benzyloxy-6-methylaniline (High Sterics) TS2 Sterically Blocked Transition State A2->TS2 P2 No Reaction / Low Yield TS2->P2

Steric influence on amidation pathways: Mono-ortho vs. Di-ortho substituted anilines.

Comparative Reactivity Data

To objectively compare performance, we must look at how these two compounds behave in standard synthetic transformations, specifically amidation and Buchwald-Hartwig cross-coupling.

Table 1: Quantitative Reactivity Comparison
Parameter / Reaction Typeortho-Toluidine2-Benzyloxy-6-methylanilineMechanistic Rationale
Steric Profile Mono-ortho (Moderate)Di-ortho (Severe)Dual ortho-substitution blocks the approach trajectory of electrophiles.
SNAr Rate-Limiting Step Nucleofuge departure[1]Initial nucleophilic attackExtreme sterics prevent the formation of the Meisenheimer complex.
Standard Acylation (Ac₂O) Rapid (< 30 mins)[4]Sluggish (Requires DMAP/Heat)Steric clash between the acylium ion and the benzyloxy/methyl groups.
Ni-NHC Transamidation Productive (Good Yield)[3]Unproductive (0% Yield)[3]Di-ortho anilines cannot coordinate to the crowded [CpNi(IPr)Cl] center[3].
Buchwald-Hartwig Amination Works with standard ligands (BINAP)Requires specialized ligands (BrettPhos)Bulky biaryl phosphine ligands are required to force reductive elimination[5].

Self-Validating Experimental Methodologies

The following protocols demonstrate the practical implications of these steric differences in the laboratory. The failure or success of these self-validating systems highlights the necessity of tailoring conditions to the substrate's steric profile.

Protocol A: Comparative Selective Acetylation

This protocol exploits steric differences to selectively acetylate less hindered amines, a technique historically used to separate toluidine isomers without fractional distillation[4].

Materials: ortho-Toluidine, 2-Benzyloxy-6-methylaniline, Acetic Anhydride (Ac₂O), Dichloromethane (DCM), 10% Aqueous HCl.

  • Preparation: In two separate flame-dried flasks, dissolve 1.0 mmol of ortho-toluidine (Flask 1) and 1.0 mmol of 2-benzyloxy-6-methylaniline (Flask 2) in 5 mL of DCM.

  • Acylation: Add 1.05 mmol of Ac₂O dropwise to each flask at 0 °C. Stir for 30 minutes, allowing the reaction to warm to room temperature.

  • Quench & Extraction: Add 5 mL of 10% aqueous HCl to both flasks and transfer to a separatory funnel.

  • Validation (Observation):

    • Flask 1 (o-Toluidine): The organic layer will contain the fully converted N-(2-methylphenyl)acetamide. The moderate sterics allow rapid nucleophilic attack on the anhydride[4].

    • Flask 2 (2-Benzyloxy-6-methylaniline): The amine will largely remain unreacted and partition into the aqueous acidic layer as the hydrochloride salt. The di-ortho shield prevents the transition state required for acylation at room temperature.

Protocol B: Buchwald-Hartwig Cross-Coupling of Di-Ortho Anilines

Standard Pd catalysts fail for 2-benzyloxy-6-methylaniline due to the inability of the bulky amine to undergo transmetalation or reductive elimination[5]. This protocol utilizes a highly active, sterically accommodating catalyst system.

Materials: 2-Benzyloxy-6-methylaniline (1.0 eq), Aryl Bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), Sodium tert-butoxide (1.5 eq), Toluene.

  • Degassing: In a glovebox or under strict Schlenk conditions, add the aryl bromide, 2-benzyloxy-6-methylaniline, Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction mixture to 100 °C for 12–18 hours. Causality note: Elevated temperatures and the specific geometry of the BrettPhos ligand are mandatory to overcome the immense kinetic barrier of coupling a di-ortho substituted amine.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate in vacuo before purification via flash chromatography.

Implications in Drug Design: Atropisomerism and Kinase Inhibitors

While the extreme steric hindrance of 2-benzyloxy-6-methylaniline makes it a challenging synthetic intermediate, it is a highly prized building block in modern medicinal chemistry.

When a di-ortho substituted aniline is successfully coupled to an aromatic core (such as a pyrimidine or quinoline ring in kinase inhibitors), the steric clash between the ortho substituents (methyl and benzyloxy) and the core ring physically prevents free rotation around the newly formed C-N bond. This forces the two rings into a perpendicular, orthogonal conformation.

This restricted rotation leads to atropisomerism —the existence of stable, separable enantiomers based purely on an axis of restricted rotation. In drug development, this specific 3D vectoring allows the molecule to project deep into narrow, hydrophobic kinase pockets with extreme precision, drastically improving target selectivity and reducing off-target toxicity compared to the flatter, freely rotating mono-ortho derivatives.

G A Di-ortho Substituted Aniline (e.g., 2-Benzyloxy-6-methylaniline) B C-N Bond Formation (e.g., Buchwald-Hartwig) A->B C Restricted Bond Rotation (High Energy Barrier) B->C D Atropisomer A (Specific 3D Vector) C->D E Atropisomer B (Alternative Vector) C->E F Selective Kinase Pocket Binding D->F

Di-ortho substitution restricts C-N bond rotation, enabling stable atropisomers for drug design.

References

  • Matrix Fine Chemicals. 2-(BENZYLOXY)-6-METHYLANILINE | CAS.
  • Ataman Kimya. o-TOLUIDINE.
  • Synchem. 2-Benzyloxy-6-methylaniline. Synchem.de.
  • The Journal of Organic Chemistry. Use of Fluorine Kinetic Isotope Effects in the Study of Steric Effects in Nucleophilic Aromatic Substitution Reactions.
  • PMC - NIH. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems.
  • PMC - NIH. Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes.
  • eScholarship.org. Radical-Polar Crossover Cyclizations in the Total Synthesis of Paxilline Indole Diterpenes. University of California.

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Validation

Validation of 2-Benzyloxy-6-methylaniline sample purity using quantitative NMR (qNMR)

An In-Depth Guide to the Validation of 2-Benzyloxy-6-methylaniline Purity using Quantitative NMR (qNMR) Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of 2-Benzyloxy-6-methylaniline Purity using Quantitative NMR (qNMR)

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Benzyloxy-6-methylaniline, a potential building block in complex molecular synthesis, an accurate and robust purity assessment is critical. It ensures predictable reaction stoichiometry, minimizes the presence of potentially toxic impurities, and guarantees the reliability and reproducibility of downstream processes.

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, they are inherently comparative methods. They rely on the availability of a highly characterized reference standard of the analyte itself for accurate quantification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful, primary analytical method that circumvents this dependency.[1][2] Its unique principle allows for the direct and absolute quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[3][4]

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth protocol for the validation of 2-Benzyloxy-6-methylaniline purity using ¹H qNMR. We will explore the causality behind experimental choices, present a self-validating protocol compliant with international guidelines, and objectively compare the technique with its chromatographic alternatives, supported by experimental data.

The Foundational Principle of qNMR: A Primary Ratio Method

Unlike spectroscopic or chromatographic methods that depend on a response factor, the core principle of qNMR is elegantly straightforward: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1][5][6] This fundamental relationship makes qNMR a primary ratio method of measurement, as the molar ratio of two substances in a mixture can be determined directly from the spectrum without requiring a reference standard of the analyte.[7][8]

By introducing a known mass of a highly pure, certified internal standard (IS) into a solution containing a known mass of the analyte, we can use the ratio of their signal integrals to calculate the absolute purity of the analyte. This approach is particularly advantageous in early-stage drug development, where a fully characterized reference standard of the new chemical entity may not yet exist.[9]

Experimental Protocol: qNMR Purity Determination of 2-Benzyloxy-6-methylaniline

This section details a robust, step-by-step methodology for determining the purity of 2-Benzyloxy-6-methylaniline.

Method Planning: The Blueprint for Accuracy

Thoughtful planning is the most critical phase for a successful qNMR experiment. The choices made here dictate the accuracy and reliability of the final result.

  • Analyte: 2-Benzyloxy-6-methylaniline (CAS: 883107-58-2, MW: 213.28 g/mol )[10][11]

  • Internal Standard (IS) Selection: The choice of IS is paramount. The ideal standard must not react with the analyte and should possess signals that are sharp, well-separated from any analyte signals, and located in an uncluttered region of the spectrum.[6][12] For this analysis, Maleic Anhydride (Certified Reference Material, CRM) is an excellent choice. Its two equivalent olefinic protons produce a sharp singlet in the aromatic region but typically do not overlap with the analyte's signals in a suitable solvent.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic molecules, including anilines and the chosen internal standard.

  • Signal Selection for Integration: Unambiguous, well-resolved signals free from overlap are essential.

    • 2-Benzyloxy-6-methylaniline: The singlet corresponding to the three protons of the methyl group (-CH₃) is an ideal candidate due to its sharpness and high signal intensity.

    • Maleic Anhydride (IS): The singlet from the two olefinic protons provides a clean, easily integrable signal.

Sample Preparation: Precision in Practice

The accuracy of the qNMR result is directly tied to the precision of the sample preparation. This process must be performed with meticulous care using a calibrated analytical balance.

  • Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of certified Maleic Anhydride into a clean, dry glass vial and record the mass precisely (to at least 0.01 mg).

  • Weighing the Analyte: To the same vial, add approximately 15-25 mg of the 2-Benzyloxy-6-methylaniline sample. The goal is to achieve a near 1:1 molar ratio between the protons being integrated for the analyte and the standard to minimize integration errors.[6] Record the mass precisely.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial using a calibrated pipette.

  • Homogenization: Ensure complete dissolution by vortexing the vial for at least 60 seconds. A clear, homogeneous solution is mandatory.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition: Optimizing for Quantitation

Quantitative data acquisition requires specific parameter choices that differ significantly from those used for qualitative structural elucidation. The following parameters are recommended for a 400 MHz or higher spectrometer.

  • Pulse Angle: A 90° pulse (P1) should be calibrated and used to ensure maximum signal generation from a single scan.[6]

  • Relaxation Delay (d1): This is the most critical parameter for accuracy. It must be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. For aromatic and methyl protons, T₁ values are typically 2-5 seconds. A conservative and robust d1 of 30 seconds is chosen to ensure complete relaxation and accurate signal integration.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N). For a precision of better than 1%, an S/N of at least 250:1 is recommended.[7] Typically, 16 to 64 scans are adequate.

  • Acquisition Time (at): A minimum of 3-4 seconds is recommended to ensure sufficient digital resolution for accurate integration.

Data Processing and Purity Calculation

Precise and consistent data processing is crucial. Manual processing is highly recommended over automated routines to ensure optimal phasing and baseline correction.[6]

  • Processing: Apply Fourier transformation, followed by careful manual phase and baseline correction across the entire spectrum, paying special attention to the integrated regions.

  • Integration: Calibrate the integral of the well-defined internal standard signal (Maleic Anhydride olefinic protons) to a convenient value. Then, integrate the selected analyte signal (2-Benzyloxy-6-methylaniline methyl protons).

  • Calculation: The purity of the analyte (Purityₐ) as a weight/weight percentage (w/w %) is calculated using the following equation:[6]

    Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    Where:

    • Iₐ: Integral of the analyte's signal.

    • Iₛ: Integral of the internal standard's signal.

    • Nₐ: Number of protons for the analyte's signal (3 for the -CH₃ group).

    • Nₛ: Number of protons for the standard's signal (2 for Maleic Anhydride).

    • Mₐ: Molar mass of the analyte (213.28 g/mol ).

    • Mₛ: Molar mass of the internal standard (98.06 g/mol ).

    • mₐ: Mass of the analyte sample.

    • mₛ: Mass of the internal standard.

    • Purityₛ: Certified purity of the internal standard (as a percentage).

Visualizing the qNMR Workflow

To provide a clear overview of the entire process, the following diagram illustrates the logical flow from initial planning to the final purity calculation.

qNMR_Workflow cluster_prep 1. Pre-Analysis cluster_acq 2. NMR Measurement cluster_proc 3. Data Analysis planning Method Planning (Analyte, IS, Solvent) weighing Accurate Weighing (Analyte & IS) planning->weighing dissolution Dissolution in DMSO-d6 weighing->dissolution acquisition Data Acquisition (d1=30s, 90° pulse) dissolution->acquisition processing Manual Processing (Phase, Baseline) acquisition->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation result Final Purity Report calculation->result

Caption: A streamlined workflow for qNMR purity validation.

Method Validation: Ensuring Fitness for Purpose

A quantitative method is only reliable if it is validated. The qNMR protocol described must be subjected to a rigorous validation process to demonstrate its suitability for its intended purpose, in alignment with ICH Q2(R2) guidelines.[13][14][15]

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze the analyte, internal standard, and a mixture. The spectrum of the mixture should show no signal overlap or interference at the integration regions.Analyte and IS signals are baseline-resolved from each other and from solvent/impurity signals.
Linearity Prepare and analyze at least five samples with analyte concentrations ranging from 80% to 120% of the target concentration. Plot the analyte/IS integral ratio against the analyte/IS mass ratio.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform the analysis on at least three different concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six independent preparations of the same sample lot on the same day by the same analyst.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or on a different instrument.RSD ≤ 2.0%.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the tested concentration limits.80% to 120% of the nominal test concentration.
Robustness Intentionally vary critical parameters (e.g., relaxation delay d1 ± 5s, temperature ± 2°C) and assess the impact on the final purity result.[13]The results should not be significantly affected by minor variations, with RSD remaining within acceptable limits.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—independent techniques that measure the same attribute through different principles.[2] HPLC with UV detection and GC with Flame Ionization Detection (FID) are the most common alternatives.

Feature Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the molar concentration of nuclei.[1]Differential partitioning of analytes between a mobile and stationary phase.Separation of volatile compounds based on boiling point and interaction with a stationary phase.
Quantification Absolute (Primary Method). Does not require an analyte-specific standard.[4]Relative (Comparative Method). Requires a specific reference standard for the analyte.Relative (Comparative Method). Requires a specific reference standard for the analyte.
Reference Standard Requires a certified, structurally different internal standard.Requires a highly purified reference standard of the analyte itself.Requires a highly purified reference standard of the analyte itself.
Selectivity Excellent. Based on unique chemical shifts of protons in different chemical environments.Very good. Based on chromatographic separation. Co-elution can be an issue.Excellent for volatile compounds. Co-elution can occur.
Sensitivity (LOD/LOQ) Moderate. Typically for impurities >0.1%.[16]High to very high. Can detect trace impurities in the ppm range.Very high for volatile compounds.
Sample Throughput Moderate. Long relaxation delays can increase experiment time.High. Modern UPLC systems offer very fast run times.High. Fast run times are typical.
Solvent Consumption Very low (~0.7 mL of deuterated solvent per sample).[17]High (typically 10-30 mL of mobile phase per sample).Low (carrier gas).
Non-destructive Yes. The sample can be fully recovered after analysis.[3]No. The sample is consumed during the analysis.No. The sample is consumed.
Structural Information Yes. Provides full structural confirmation of the main component and impurities.No. Provides retention time only. MS detection is needed for structural data.No. Provides retention time only. MS detection is needed for structural data.
Synergy in Practice: A Holistic Approach

The data clearly shows that these techniques are complementary, not just competitive.[2]

  • qNMR is unparalleled for providing a rapid, accurate, and absolute purity value (assay) of the main component without needing to synthesize and purify a dedicated reference standard.

  • HPLC is the gold standard for detecting and quantifying unknown trace impurities, especially those that are non-volatile and UV-active.

  • GC is ideal for analyzing volatile impurities, such as residual solvents from the synthesis process.

For the most rigorous validation of a new batch of 2-Benzyloxy-6-methylaniline, a combined approach is recommended: use qNMR to assign the absolute purity (assay value) and use a high-sensitivity HPLC or GC method to profile and quantify impurities below the qNMR detection limit.

Conclusion: The Authoritative Role of qNMR in Purity Validation

Quantitative NMR has firmly established itself as a reliable and indispensable tool in modern pharmaceutical analysis. Its foundation as a primary method provides a direct, SI-traceable route to determining the purity of compounds like 2-Benzyloxy-6-methylaniline with high accuracy and precision. The ability to deliver an absolute purity value without reliance on an analyte-specific reference standard is a significant advantage, accelerating timelines in early-phase drug development and providing a robust orthogonal technique for established quality control protocols.

By following a meticulously planned and validated protocol, researchers and drug development professionals can leverage qNMR to generate authoritative, defensible purity data, ensuring the quality and integrity of their chemical entities from the laboratory to clinical application. The integration of qNMR with sensitive chromatographic techniques represents the pinnacle of analytical diligence, providing a complete and irrefutable picture of sample purity.

References

  • Title: Understanding ICH Q2(R2)
  • Title: NMR General Chapters and Best Practices for Compliance Source: USP URL
  • Title: ICH Q2(R2)
  • Title: qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment Source: Journal of Chemical Education - ACS Publications URL
  • Title: A Guide to Quantitative NMR (qNMR)
  • Title: Quantitative NMR (qNMR) ?
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Journal of Pharmaceutical and Biomedical Analysis URL
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Title: Setting standards: Revision of USP general chapters <761>/<1761> Source: PANIC URL
  • Title: Validation of Analytical Procedure Q2(R2)
  • Title: qNMR - Quantitative Analysis by NMR Source: AWS URL
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Title: Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry Source: ResearchGate URL
  • Title: Stimuli Article (qNMR)
  • Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL
  • Title: qNMR vs.
  • Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy Source: ACS Publications URL
  • Title: Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products Source: MilliporeSigma URL
  • Title: A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy Source: Benchchem URL
  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules Source: ResearchGate URL
  • Source: ResolveMass Laboratories Inc.
  • Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: PMC - NIH URL
  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: MDPI URL
  • Title: 2-(Benzyloxy)
  • Title: Internal Standard for qNMR (Calibration Standard for qNMR)
  • Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Title: Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)
  • Title: 2-(Benzyloxy)
  • Title: method 8131 aniline and selected derivatives by gas chromatography Source: EPA URL
  • Title: 2-(BENZYLOXY)
  • Title: Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities Source: SciSpace URL

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Benzyloxy-6-methylaniline and its Halogenated Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of 2-Benzyloxy-6-methylaniline and its putative halogenated derivatives. As a foundational scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Benzyloxy-6-methylaniline and its putative halogenated derivatives. As a foundational scaffold in medicinal chemistry and materials science, understanding the nuanced effects of halogenation on the spectroscopic signature of this molecule is critical for characterization, quality control, and the rational design of novel compounds. While direct experimental data for the halogenated analogues of 2-Benzyloxy-6-methylaniline are not widely published, this guide synthesizes established spectroscopic principles and data from structurally related compounds to provide a robust predictive framework.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers. The strategic placement of substituents on the aniline ring allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] 2-Benzyloxy-6-methylaniline, with its sterically hindered amino group and the bulky benzyloxy substituent, presents a unique electronic and conformational profile. Halogenation of this scaffold, particularly at the electronically active para-position, is a common strategy to modulate its physicochemical properties. This guide will explore how the introduction of halogens (Fluorine, Chlorine, and Bromine) is predicted to alter the ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometric characteristics of the parent molecule.

Molecular Structures and Numbering

The following diagram illustrates the chemical structure of 2-Benzyloxy-6-methylaniline and its para-halogenated derivatives, along with the standard numbering convention used for spectroscopic assignments.

G cluster_0 2-Benzyloxy-6-methylaniline cluster_1 4-Halo-2-Benzyloxy-6-methylaniline (X = F, Cl, Br) a a_img b b_img

Caption: Molecular structures of 2-Benzyloxy-6-methylaniline and its 4-halogenated derivatives.

Spectroscopic Analysis: A Comparative Overview

The following sections detail the predicted spectroscopic data for 2-Benzyloxy-6-methylaniline and its halogenated analogues. These predictions are based on established principles of spectroscopy and data from similar substituted anilines.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the electronic effects (inductive and resonance) of the substituents.

Predicted ¹H NMR Spectral Data (in CDCl₃, at 400 MHz)

Proton Assignment2-Benzyloxy-6-methylaniline (Predicted δ, ppm)4-Fluoro Derivative (Predicted δ, ppm)4-Chloro Derivative (Predicted δ, ppm)4-Bromo Derivative (Predicted δ, ppm)Multiplicity
H36.856.706.806.90d
H47.10---t
H56.756.957.057.15d
-CH₃2.202.182.192.20s
-NH₂3.803.853.883.90br s
-OCH₂-5.105.085.095.10s
Benzyl-H (ortho)7.457.437.447.45d
Benzyl-H (meta)7.407.387.397.40t
Benzyl-H (para)7.357.337.347.35t

Rationale behind the Predictions:

  • Aromatic Protons (H3, H4, H5): In the parent compound, the aromatic protons are expected to appear in the range of 6.7-7.2 ppm. The electron-donating amino and benzyloxy groups shield these protons, shifting them upfield compared to benzene (7.34 ppm). Upon para-halogenation, the signal for H4 is absent. The electronegativity of the halogens will influence the chemical shifts of H3 and H5. Fluorine, being the most electronegative, is expected to cause the most significant downfield shift for the adjacent protons (H3 and H5) due to its inductive electron-withdrawing effect. This effect diminishes with Chlorine and Bromine.

  • Methyl Protons (-CH₃): The methyl protons are relatively insensitive to substitution at the para-position and are expected to show minimal changes in their chemical shift.

  • Amino Protons (-NH₂): The chemical shift of the amino protons is highly variable and depends on concentration, solvent, and temperature. A broad singlet is typically observed. The electronic effect of the para-halogen may cause a slight downfield shift.

  • Benzylic Protons (-OCH₂-): These protons are also relatively far from the site of halogenation and are predicted to show negligible changes in their chemical shift.

  • Benzyl Aromatic Protons: The protons on the benzyl ring are generally unaffected by substitution on the aniline ring and will appear in their characteristic regions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃, at 100 MHz)

Carbon Assignment2-Benzyloxy-6-methylaniline (Predicted δ, ppm)4-Fluoro Derivative (Predicted δ, ppm)4-Chloro Derivative (Predicted δ, ppm)4-Bromo Derivative (Predicted δ, ppm)
C1145.0142.0 (d, JC-F ≈ 7 Hz)143.5144.0
C2148.0148.2148.1148.0
C3115.0116.0 (d, JC-F ≈ 22 Hz)115.5115.2
C4128.0158.0 (d, JC-F ≈ 245 Hz)125.0112.0
C5120.0117.0 (d, JC-F ≈ 23 Hz)129.0132.0
C6125.0124.8124.9125.0
-CH₃18.017.817.918.0
-OCH₂-70.069.869.970.0
Benzyl-C (ipso)137.0136.9136.9137.0
Benzyl-C (ortho)128.5128.4128.4128.5
Benzyl-C (meta)128.0127.9127.9128.0
Benzyl-C (para)127.5127.4127.4127.5

Rationale behind the Predictions:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbons directly attached to the amino (C1), benzyloxy (C2), and methyl (C6) groups will have their resonances influenced by the electronic nature of these groups.

  • Effect of Halogenation: The most dramatic effect will be observed for C4, the carbon directly attached to the halogen. The chemical shift of C4 will be highly dependent on the specific halogen, with fluorine causing a large downfield shift due to its electronegativity, while bromine and chlorine will have a smaller effect. Furthermore, fluorine will introduce characteristic C-F coupling constants for the adjacent carbons. The ipso-carbon (C4) will exhibit a large one-bond coupling (¹JC-F), while the ortho-carbons (C3 and C5) will show smaller two-bond couplings (²JC-F), and the meta-carbon (C1) will have a three-bond coupling (³JC-F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands (in cm⁻¹)

Functional GroupVibration2-Benzyloxy-6-methylaniline (Predicted Range)Halogenated Derivatives (Predicted Range & Changes)
N-HSymmetric & Asymmetric Stretch3400-3500 (two bands)Minimal change
C-H (aromatic)Stretch3030-3080Minimal change
C-H (aliphatic)Stretch2850-2960Minimal change
C=C (aromatic)Stretch1600, 1580, 1500Slight shifts in position and intensity
N-HBend1610-1640Minimal change
C-NStretch1250-1350Slight shift to lower frequency with increasing halogen mass
C-OAsymmetric Stretch1220-1260Minimal change
C-X (C-F)Stretch-1200-1300 (strong)
C-X (C-Cl)Stretch-1000-1100 (strong)
C-X (C-Br)Stretch-500-600 (strong)

Rationale behind the Predictions:

  • N-H and C-H Vibrations: The stretching frequencies of the N-H and C-H bonds are generally not significantly affected by substitution at the para-position.

  • Aromatic C=C Vibrations: The positions and intensities of the aromatic C=C stretching bands can be slightly altered by changes in the electronic distribution within the ring caused by the halogen.

  • C-N and C-O Vibrations: The C-N and C-O stretching frequencies may experience minor shifts.

  • C-X Vibrations: The most significant change in the IR spectra of the halogenated derivatives will be the appearance of a strong absorption band corresponding to the C-X stretching vibration. The frequency of this vibration decreases with the increasing mass of the halogen (F > Cl > Br).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are related to the extent of conjugation in the system.

Predicted UV-Vis Absorption Maxima (in Methanol)

CompoundPredicted λmax 1 (nm)Predicted λmax 2 (nm)
2-Benzyloxy-6-methylaniline~240~290
4-Fluoro Derivative~242~293
4-Chloro Derivative~245~298
4-Bromo Derivative~248~302

Rationale behind the Predictions:

  • π → π* Transitions: Aniline exhibits two main absorption bands around 230 nm and 280 nm, corresponding to π → π* transitions.[2] The presence of the benzyloxy and methyl groups is expected to cause a bathochromic (red) shift in these bands due to increased conjugation and electron donation.

  • Effect of Halogenation: Halogens with their lone pairs of electrons can participate in resonance, acting as auxochromes. This generally leads to a further bathochromic shift of the absorption maxima. The extent of this shift is typically in the order of Br > Cl > F.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Key Mass Spectrometric Data (Electron Ionization - EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Key Fragment Ions (m/z)
2-Benzyloxy-6-methylanilineC₁₄H₁₅NO213.28213 (M⁺), 122 (M - C₇H₇O)⁺, 91 (C₇H₇)⁺
4-Fluoro DerivativeC₁₄H₁₄FNO231.27231 (M⁺), 140 (M - C₇H₇O)⁺, 91 (C₇H₇)⁺
4-Chloro DerivativeC₁₄H₁₄ClNO247.72247/249 (M⁺/M+2⁺, ~3:1), 156/158 (M - C₇H₇O)⁺, 91 (C₇H₇)⁺
4-Bromo DerivativeC₁₄H₁₄BrNO292.17292/294 (M⁺/M+2⁺, ~1:1), 201/203 (M - C₇H₇O)⁺, 91 (C₇H₇)⁺

Rationale behind the Predictions:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at the respective molecular weight of each compound. For the chloro and bromo derivatives, the characteristic isotopic pattern of these halogens will be observed (³⁵Cl/³⁷Cl ≈ 3:1 and ⁷⁹Br/⁸¹Br ≈ 1:1).

  • Fragmentation: A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of the benzyloxy group (C₇H₇O•) from the molecular ion.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the characterization of 2-Benzyloxy-6-methylaniline and its derivatives.

NMR Spectroscopy

G prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acquire Data Acquisition (400 MHz Spectrometer) prep->acquire Insert sample into magnet process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process Generate FID analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) process->analyze Generate Spectrum

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling patterns.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent, such as methanol or ethanol.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-400 nm.

  • Spectral Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic comparison of 2-Benzyloxy-6-methylaniline and its para-halogenated derivatives. The introduction of halogens is shown to have a predictable and significant impact on the NMR, IR, UV-Vis, and Mass spectra of the parent molecule. These predicted data serve as a valuable reference for researchers working on the synthesis and characterization of these and structurally related compounds. The provided experimental protocols offer a standardized approach to obtaining reliable spectroscopic data.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Benzyloxy-6-methylaniline

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Benzyloxy-6...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Benzyloxy-6-methylaniline are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, protecting our ecosystem, and upholding regulatory compliance. This guide provides a detailed, step-by-step framework for the responsible disposal of 2-Benzyloxy-6-methylaniline, grounded in established safety protocols for aniline derivatives.

Section 1: Core Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the hazard profile of a chemical is the first step in its safe management. While specific toxicological data for 2-Benzyloxy-6-methylaniline is not extensively published, its structure as a substituted aniline warrants treating it with the precautions associated with the aniline class of compounds. Aniline and its derivatives are recognized for their toxicity, potential carcinogenicity, and significant environmental hazards, particularly to aquatic life.[1][2]

Key Hazards:

  • Toxicity: Can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Aromatic amines can affect the blood's ability to carry oxygen, a condition known as methemoglobinemia.[5][6]

  • Irritation: Causes skin and serious eye irritation.[7][8][9]

  • Carcinogenicity: Aniline is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[10] This potential hazard should be extended to its derivatives.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][11] Release into the environment must be strictly avoided.[3][12][13]

Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The goal is to create a complete barrier, preventing any contact with the chemical.

PPE ComponentSpecificationRationale
Hand Protection Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton gloves.[1][14]Prevents skin absorption. Aniline and its derivatives can readily penetrate standard nitrile gloves, making them unsuitable for anything other than incidental contact.[1][14]
Eye Protection Tight-fitting chemical splash goggles or a full-face shield.[1][8]Protects eyes from splashes and potential vapors. Standard safety glasses do not provide a sufficient seal.
Body Protection A fully-buttoned, long-sleeved lab coat.[1][14]Protects skin and personal clothing from contamination.
Respiratory Use only in a certified chemical fume hood.[12][14] A respirator may be needed for large spills.A fume hood provides primary engineering control to prevent inhalation of vapors.[12] If a respirator is required, personnel must be part of a respiratory protection program with medical clearance and fit-testing.[14]

Section 2: Waste Generation and Segregation Protocol

Proper disposal begins at the point of waste generation. Never mix 2-Benzyloxy-6-methylaniline waste with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[1][13]

Step-by-Step Collection Procedure:

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a compatible material such as polyethylene.[14] Avoid metal containers.[12] The container must have a secure, tightly-fitting lid.

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "Waste 2-Benzyloxy-6-methylaniline".

    • An accurate list of all components and their approximate concentrations.

    • The associated hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Transfer Waste: Carefully transfer the waste into the labeled container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.

  • Secure the Container: Close the container tightly immediately after adding waste.

  • Maintain a Log: Keep a log of the waste added to the container to ensure an accurate manifest for the final disposal.

Section 3: Spill and Emergency Response

Accidents require a prepared, systematic response to mitigate harm.

Small Spills (Contained, <100 mL)

For small spills that can be managed safely by trained laboratory personnel:

  • Alert & Isolate: Alert colleagues in the immediate area. Ensure the spill is contained and not spreading.

  • Don Appropriate PPE: Wear the full PPE ensemble described in Section 1.

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial chemical sorbent pads.[1][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material and place it into your pre-labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable decontamination solution, followed by soap and water.[1][14] All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming normal work.

Large Spills (>100 mL or Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your supervisor and contact your institution's EHS or emergency response team.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: A large spill requires specialized equipment and training. Wait for professional responders.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Section 4: On-Site Storage of Chemical Waste

Proper temporary storage of your hazardous waste container is crucial to prevent accidents and ensure compliance.

  • Location: Store the sealed waste container in a designated, secure, and well-ventilated area, such as a satellite accumulation area or a main hazardous waste storage room.[1]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][14][15]

  • Secondary Containment: It is best practice to place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[14]

Section 5: Final Disposal Pathway

2-Benzyloxy-6-methylaniline waste must be managed as regulated hazardous waste.

  • Consult EHS: Your institution's EHS department is your primary resource. They will provide guidance on specific institutional procedures and schedule waste pickups.

  • Professional Disposal: The waste must be collected by a licensed and approved hazardous waste disposal company.[7][8][9] These companies have the facilities to manage the chemical's destruction in a safe and environmentally sound manner.

  • Regulatory Compliance: In the United States, the disposal of this waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Waste from aniline production processes may carry specific EPA hazardous waste codes (e.g., K103, K104), and your EHS professional will ensure proper classification.[18]

  • Prohibited Disposal Methods:

    • DO NOT pour this chemical down the drain.[12][13][14] It is toxic to aquatic life and can damage wastewater treatment systems.[11]

    • DO NOT dispose of this chemical in the regular trash.[14]

    • DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.

Disposal and Spill Response Workflow

The following diagram outlines the decision-making process for handling 2-Benzyloxy-6-methylaniline from the point of generation to its final disposal.

G cluster_0 Waste Generation & Handling cluster_1 Incident Response cluster_2 Final Disposal gen Generate Waste (2-Benzyloxy-6-methylaniline) container Select & Label Compatible Waste Container gen->container transfer Transfer Waste in Fume Hood container->transfer secure Securely Seal Container transfer->secure store Store in Designated Area (Segregated, Secondary Containment) secure->store pickup Schedule Pickup with EHS store->pickup spill Spill Occurs is_large Large Spill (>100mL) or Uncontained? spill->is_large evacuate EVACUATE & ALERT EHS/ EMERGENCY RESPONSE is_large->evacuate Yes small_spill Small Spill Procedure is_large->small_spill No absorb Absorb with Inert Material small_spill->absorb collect_spill Collect & Place in Hazardous Waste Container absorb->collect_spill collect_spill->store decon Decontaminate Spill Area collect_spill->decon transport Licensed Contractor Transports Waste pickup->transport final_disp Final Disposal at Approved Facility (e.g., Incineration) transport->final_disp

Caption: Workflow for the safe handling and disposal of 2-Benzyloxy-6-methylaniline waste.

References

  • Aniline - Incident management - GOV.UK. (2022, August 15). Retrieved from [Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. Retrieved from [Link]

  • Aniline Safety Plan - Washington State University. Retrieved from [Link]

  • SAFETY DATA SHEET - CPAChem (N-Methylaniline). (2023, March 24). Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. Retrieved from [Link]

  • 2-(BENZYLOXY)-6-METHYLANILINE | CAS - Matrix Fine Chemicals. Retrieved from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Optimization of photochemical decomposition of aniline in aqueous solutions and assessment of effluent toxicity using Pseudomonas aeruginosa ATCC 27853 - PMC. (2025, November 23). Retrieved from [Link]

  • Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin | Industrial & Engineering Chemistry Research - ACS Publications. (2013, December 27). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. Retrieved from [Link]

  • 2-(BENZYLOXY)-5-METHYLANILINE — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Hazardous Waste Listings | EPA. Retrieved from [Link]

  • Chemical Compatibility Database from Cole-Parmer. Retrieved from [Link]

  • Chemical Compatibility Calculator | DWK Life Sciences. Retrieved from [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - EPA. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Benzyloxy-6-methylaniline

This guide provides essential safety and handling protocols for 2-Benzyloxy-6-methylaniline, a substituted aniline compound. Given the absence of specific safety data for this exact molecule, the following recommendation...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 2-Benzyloxy-6-methylaniline, a substituted aniline compound. Given the absence of specific safety data for this exact molecule, the following recommendations are expertly synthesized from the safety profiles of structurally analogous aniline derivatives. This approach ensures a cautious and comprehensive framework for researchers, scientists, and drug development professionals. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this document, aiming to build a foundation of safety and trust in your laboratory operations.

Hazard Analysis: Understanding the Risks of Substituted Anilines

Structurally related anilines are known to be:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin and Eye Irritants: Can cause skin irritation, allergic skin reactions, and serious eye irritation.[1][5][6]

  • Organ-Specific Hazards: May cause damage to organs through prolonged or repeated exposure.[2][3][4]

Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice when handling 2-Benzyloxy-6-methylaniline.

The Core of Protection: Selecting the Right PPE

The selection of PPE is a dynamic process that should be tailored to the specific laboratory procedure being undertaken. The following table summarizes the recommended PPE for various common laboratory tasks involving 2-Benzyloxy-6-methylaniline.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Nitrile or Neoprene Gloves (double-gloving recommended)Safety glasses with side shields or chemical splash gogglesFull-length lab coatN95 respirator if not in a ventilated enclosure
Solution Preparation Nitrile or Neoprene Gloves (double-gloving recommended)Chemical splash goggles and face shieldChemical-resistant apron over a full-length lab coatRequired if outside of a certified chemical fume hood
Reaction Setup and Workup Nitrile or Neoprene Gloves (double-gloving recommended)Chemical splash goggles and face shieldChemical-resistant apron over a full-length lab coatRequired if outside of a certified chemical fume hood
Waste Disposal Nitrile or Neoprene Gloves (double-gloving recommended)Chemical splash gogglesFull-length lab coatNot generally required if handling sealed containers
Hand Protection: The First Line of Defense

Aniline derivatives can be absorbed through the skin.[7] Therefore, appropriate glove selection is paramount.

  • Material: Nitrile or neoprene gloves are recommended for their chemical resistance to a broad range of organic compounds. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Practice: Double-gloving is a prudent practice that provides an additional layer of protection in case the outer glove is compromised. When removing gloves, do so without touching the outer surface with your bare hands.[8]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Minimum Requirement: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards should be worn for all work with 2-Benzyloxy-6-methylaniline.[9]

  • Enhanced Protection: For procedures with a higher risk of splashes, such as solution transfers or reaction workups, chemical splash goggles are essential.[10] A face shield worn over goggles provides an additional layer of protection for the entire face.[8][9]

Body Protection: Preventing Dermal Exposure
  • Standard Attire: A full-length, buttoned lab coat should be worn at all times in the laboratory.

  • Additional Protection: For tasks with a significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.[11] All protective clothing should be removed before leaving the laboratory.[12]

Respiratory Protection: Guarding Against Inhalation

The need for respiratory protection is determined by the ventilation controls in place.

  • Primary Control: All work with 2-Benzyloxy-6-methylaniline should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Secondary Control: If a fume hood is not available or during certain procedures like cleaning up large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] Fit testing and proper training on respirator use are mandatory as per OSHA regulations.[12]

Procedural Guidance: Donning, Doffing, and Disposal

A self-validating safety system relies on meticulous procedures. The following workflow illustrates the correct sequence for putting on and taking off PPE.

PPE_Workflow PPE Donning and Doffing Sequence cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles/ Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-6-methylaniline
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2-Benzyloxy-6-methylaniline
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